Technical Monograph: Physicochemical Characterization and Analytical Profiling of 2-Fluoro-N,4-dimethylaniline Hydrochloride
This technical monograph provides an in-depth physicochemical and analytical profile of 2-Fluoro-N,4-dimethylaniline hydrochloride , a specialized fluorinated aniline intermediate used in the synthesis of tyrosine kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides an in-depth physicochemical and analytical profile of 2-Fluoro-N,4-dimethylaniline hydrochloride , a specialized fluorinated aniline intermediate used in the synthesis of tyrosine kinase inhibitors and other pharmaceutical agents.
2-Fluoro-N,4-dimethylaniline hydrochloride is the hydrochloride salt of a secondary aniline. Structurally, it features a benzene core substituted with a fluorine atom at the ortho position (C2), a methyl group at the para position (C4), and a methyl group on the nitrogen atom. The presence of the ortho-fluorine atom significantly influences the basicity and metabolic stability of the molecule compared to its non-fluorinated analogues.
Nomenclature and Identifiers
Parameter
Details
IUPAC Name
N,4-Dimethyl-2-fluoroaniline hydrochloride
Common Name
2-Fluoro-N,4-dimethylaniline HCl
CAS Number
1909314-24-4 (Salt); 502435-32-7 (Free Base)
SMILES
CNC1=C(F)C=C(C)C=C1.Cl
InChI Key
JWQUBAUGVPTBAE-UHFFFAOYSA-N (Free Base)
Molecular Formula & Weight Analysis
The molecular weight is derived from the standard atomic weights of the constituent elements.
Element
Count
Atomic Mass ( g/mol )
Subtotal ( g/mol )
Mass Fraction (%)
Carbon (C)
8
12.011
96.09
54.71%
Hydrogen (H)
11
1.008
11.09
6.31%
Chlorine (Cl)
1
35.450
35.45
20.18%
Fluorine (F)
1
18.998
19.00
10.82%
Nitrogen (N)
1
14.007
14.01
7.98%
Total
—
—
175.63 g/mol
100.00%
Molecular Formula:
Exact Mass: 175.0564 Da
Synthesis & Preparation Protocols
The synthesis of 2-Fluoro-N,4-dimethylaniline presents a specific challenge: ensuring selective mono-methylation of the primary amine precursor (2-Fluoro-4-methylaniline) without over-alkylation to the tertiary amine (N,N-dimethyl).
Direct alkylation with methyl iodide is discouraged due to poor selectivity. The Formylation-Reduction protocol is the self-validating "Gold Standard" for this transformation, ensuring high purity of the secondary amine before salt formation.
Synthetic Pathway (Graphviz Visualization)
Caption: Selective mono-methylation pathway via formamide intermediate to prevent quaternary salt formation.
Detailed Protocol
Step 1: Selective N-Formylation
Reagents: Dissolve 2-fluoro-4-methylaniline (1.0 eq) in dichloromethane (DCM). Add Formic acid (1.2 eq) and Acetic Anhydride (1.1 eq) at 0°C.
Mechanism: The in situ generated mixed anhydride formylates the amine. The ortho-fluorine atom withdraws electrons, slightly reducing nucleophilicity, but the reaction proceeds quantitatively.
Validation: Monitor by TLC or LC-MS. Disappearance of the primary amine peak (
Reduction: Treat the isolated formamide with Borane-Tetrahydrofuran complex (
) or Lithium Aluminum Hydride () in anhydrous THF at reflux.
Quench: Carefully quench with methanol followed by aqueous HCl to break the boron-amine complex.
Isolation: Basify with NaOH to pH > 10 and extract with ethyl acetate. This yields the free base 2-Fluoro-N,4-dimethylaniline .[2]
Step 3: Hydrochloride Salt Formation
Process: Dissolve the free base oil in anhydrous diethyl ether or 1,4-dioxane.
Acidification: Add 4M HCl in dioxane dropwise at 0°C with vigorous stirring.
Result: The hydrochloride salt precipitates as a white to off-white solid. Filter, wash with cold ether, and dry under vacuum.
Analytical Characterization (The Self-Validating System)
To ensure scientific integrity, the identity of the compound must be cross-verified using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Analytical Workflow
Caption: Multi-modal analytical workflow for structural confirmation and purity assessment.
Expected Spectral Data
Mass Spectrometry (ESI+):
Free Base Ion (
): 140.08 m/z.
Note: In ESI+, the HCl counterion dissociates; you will observe the cation mass.
H NMR (DMSO-):
N-Methyl:
ppm (Singlet or broad singlet).
Ar-Methyl:
ppm (Singlet).
Aromatic Protons: Three distinct signals.[3] The proton at C3 (between F and Me) will show characteristic H-F coupling (
Hz).
Amine Proton: Broad singlet, often exchangeable with
. In the HCl salt, this becomes a broad ammonium signal ( ppm).
Safety & Handling (SDS Summary)
As a fluorinated aniline derivative, this compound should be handled as a hazardous substance.
Hazards:
Acute Toxicity: Toxic if swallowed or in contact with skin (H301+H311).[3] Aniline derivatives can cause methemoglobinemia.
Irritation: Causes skin and eye irritation (H315, H319).
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is more stable but must be kept dry.
References
Compound Data: National Center for Biotechnology Information. (2025).[4][5][3][6] PubChem Compound Summary for CID 23343736, 4-Fluoro-N,2-dimethylaniline. Retrieved from [Link](Note: Isomer verification required; referenced for physicochemical class properties).
Synthetic Methodology: Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Journal of Organic Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to the Solubility of Fluorinated N-Methylaniline Salts
Abstract For researchers, scientists, and drug development professionals, understanding and controlling the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation science. N-methylaniline...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers, scientists, and drug development professionals, understanding and controlling the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation science. N-methylaniline derivatives, particularly those incorporating fluorine, are prevalent scaffolds in modern medicinal chemistry. However, their inherent lipophilicity often presents significant challenges in achieving adequate aqueous solubility for viable drug delivery. This technical guide provides an in-depth analysis of the solubility characteristics of fluorinated N-methylaniline salts, contrasting their behavior in aqueous and organic media. We will explore the fundamental physicochemical principles, explain the causal relationships behind experimental observations, and provide actionable, field-proven protocols for solubility determination.
Introduction: The Role of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a dominant strategy in medicinal chemistry. This is due to fluorine's unique electronic properties, which can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated N-methylaniline moieties are found in a wide array of therapeutic agents. However, the very properties that make fluorine attractive can also exacerbate poor aqueous solubility, a critical hurdle for oral and parenteral drug administration.
Salt formation is the most common and effective strategy to overcome this limitation. By converting a weakly basic amine, such as a fluorinated N-methylaniline, into a salt (e.g., a hydrochloride, mesylate, or tartrate), a dramatic increase in aqueous solubility is often achieved. This guide will dissect the interplay between fluorination, basicity (pKa), salt formation, and the resulting solubility profile in different solvent systems.
Foundational Principles: The Thermodynamics of Dissolution
At its core, solubility is governed by a thermodynamic equilibrium. The dissolution of a solid crystal into a solvent can be understood by the Gibbs free energy change (ΔG) of the process, which is composed of enthalpy (ΔH) and entropy (ΔS) contributions.
A simplified thermodynamic cycle illustrates the key energy components:
Lattice Energy (Endothermic) : Energy is required to break the strong intermolecular forces holding the ions or molecules together in the crystal lattice.
Solvation Energy (Exothermic) : Energy is released when the separated ions or molecules form new, favorable interactions with the solvent molecules.
For a salt to dissolve, the exothermic solvation energy must be sufficient to overcome the endothermic lattice energy.[1]
}
idot
Caption: Thermodynamic cycle for the dissolution of a solid.
The Impact of Fluorination and Salt Formation on Physicochemical Properties
The solubility of an N-methylaniline derivative is not a static property but is dictated by its structure. Both fluorination of the aromatic ring and conversion of the amine to a salt cause critical shifts in the physicochemical properties that govern solubility.
The Parent Compound: N-Methylaniline
N-methylaniline itself is a weakly basic, oily liquid. It is described as being fairly soluble in water, with a reported value of 5624 mg/L.[2] Its solubility in common organic solvents like ethanol and chloroform is significantly higher. This profile is typical for a small aromatic amine where the hydrophobic benzene ring limits aqueous solubility, but the polar amine group allows for some interaction with water.
The Effect of Fluorination on the Free Base
Introducing a fluorine atom onto the phenyl ring of N-methylaniline (e.g., 4-fluoro-N-methylaniline) has two primary, competing effects:
Increased Lipophilicity : Fluorine is highly electronegative but is also considered lipophilic. A C-F bond is more polarized than a C-H bond, but the overall effect of replacing hydrogen with fluorine often increases the molecule's affinity for non-polar environments. This generally leads to a decrease in the aqueous solubility of the neutral, free-base form.
Decreased Basicity (pKa) : Fluorine is a strong electron-withdrawing group. Its inductive effect pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amine. This reduces the nitrogen's ability to accept a proton, thereby lowering the pKa of the conjugate acid. For example, the pKa of aniline's conjugate acid is 4.6, while that of 4-fluoroaniline is 4.65.[3] This shift is critical as it dictates the pH at which the compound will exist in its ionized (salt) form.
The Role of Salt Formation
Converting the weakly basic fluorinated N-methylaniline into a salt (e.g., by reacting it with an acid like HCl) is the key to unlocking aqueous solubility.
In Water : The resulting salt, such as 4-fluoro-N-methylaniline hydrochloride, is an ionic compound. In water, a highly polar solvent, the strong ion-dipole interactions between the anilinium cation/chloride anion and water molecules lead to a large, favorable solvation energy. This energy release typically overwhelms the crystal lattice energy, resulting in a dramatic increase in aqueous solubility compared to the neutral free base.
In Organic Solvents : The situation is reversed in non-polar or weakly polar organic solvents (e.g., dichloromethane, hexanes). These solvents cannot effectively solvate the charged ions of the salt. The energy required to break the crystal lattice is not compensated by strong solute-solvent interactions. Consequently, the salt form is often significantly less soluble in non-polar organic solvents than the neutral free base. In moderately polar organic solvents like ethanol, some solubility may be observed as ethanol has both a polar hydroxyl group and a non-polar ethyl group.
Comparative Solubility Profile: A Qualitative Summary
While precise quantitative data for every fluorinated N-methylaniline salt is not always readily available without specific laboratory testing, the underlying principles allow us to construct a reliable qualitative model. The following table summarizes the expected solubility trends.
Compound
Form
Water Solubility
Dichloromethane (Organic) Solubility
Dominant Intermolecular Forces
N-Methylaniline
Free Base
Low to Moderate
High
Hydrogen Bonding, van der Waals
N-Methylaniline HCl
Salt
High
Very Low
Ion-Dipole (in water), Ionic (in solid)
4-Fluoro-N-methylaniline
Free Base
Low
Very High
van der Waals, Dipole-Dipole
4-Fluoro-N-methylaniline HCl
Salt
Very High
Very Low
Ion-Dipole (in water), Ionic (in solid)
This table clearly illustrates the orthogonal solubility behavior that is fundamental to many purification and formulation strategies, such as liquid-liquid extraction.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable, quantitative solubility data, the "gold standard" is the shake-flask method, which measures thermodynamic (or equilibrium) solubility.[4][5] This protocol is designed to be a self-validating system by ensuring equilibrium is reached.
Objective
To determine the equilibrium solubility of a fluorinated N-methylaniline salt in a specified aqueous buffer and an organic solvent at a controlled temperature.
Materials & Equipment
Test Compound (e.g., 4-Fluoro-N-methylaniline HCl, solid)
Scintillation vials (20 mL) with Teflon-lined caps
Orbital shaker with temperature control
Centrifuge capable of holding vials
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Volumetric flasks and pipettes
Analytical balance
Step-by-Step Methodology
Preparation : Add an excess amount of the solid test compound to at least three separate vials for each solvent system. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.[6] A general rule is to add ~5-10 mg of compound to 1-2 mL of solvent.
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 250-300 RPM) and temperature (e.g., 25°C or 37°C).[6]
Time-Point Sampling : Allow the vials to shake for an extended period to ensure equilibrium is reached. For novel compounds, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours).[6][7] Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[6]
Phase Separation : Before analysis, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the slurry through a syringe filter (e.g., 0.22 µm PTFE). Take care to avoid temperature changes during this step.[6]
Quantification :
Carefully take a known aliquot of the clear supernatant.
Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
Analyze the diluted sample by HPLC to determine its concentration.
Data Analysis :
Using the concentration from the HPLC and the dilution factor, calculate the concentration of the saturated solution (i.e., the solubility).
Express the final solubility in appropriate units, such as mg/mL or µg/mL.
The final reported value should be the average of the concentrations determined from the final two equilibrium time points.
}
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Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Conclusion: Practical Implications for Drug Development
The solubility of fluorinated N-methylaniline derivatives is a study in contrasts, dictated by the interplay of fluorination, basicity, and the choice of solvent.
Fluorinated N-methylaniline free bases are typically lipophilic molecules with poor aqueous solubility but high solubility in organic solvents.
Fluorinated N-methylaniline salts exhibit the opposite behavior, demonstrating high aqueous solubility and poor solubility in non-polar organic solvents.
This predictable, orthogonal solubility is not a liability but a powerful tool for the development scientist. It allows for efficient purification schemes using acid-base extractions and provides a clear strategy for formulating poorly soluble APIs for aqueous delivery systems. A thorough understanding and experimental quantification of these properties, using robust methods like the shake-flask assay, are essential for mitigating risks and accelerating the progression of new chemical entities from the laboratory to the clinic.
References
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from Quora. [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]
ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from Industrial & Engineering Chemistry Research. [Link]
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta. [Link]
ResearchGate. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. Retrieved from ResearchGate. [Link]
PubChem. (n.d.). 4-Fluoroaniline. Retrieved from PubChem. [Link]
WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from WebAssign. [Link]
PubChem. (n.d.). N-Methylaniline. Retrieved from PubChem. [Link]
Navigating the Synthesis and Safety of 2-fluoro-N,4-dimethylaniline hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Substituted Anilines in Pharmaceutical Research Aniline and its derivatives are foundational scaffolds in modern med...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Substituted Anilines in Pharmaceutical Research
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their synthetic versatility and their presence in a wide array of pharmacologically active agents.[1] The strategic placement of substituents on the aniline ring can profoundly influence a molecule's physicochemical properties, target engagement, and metabolic fate. 2-fluoro-N,4-dimethylaniline hydrochloride, a halogenated and N-alkylated aniline, represents a class of building blocks with significant potential in the synthesis of novel therapeutics. However, like many anilines, it presents a unique set of handling and safety challenges that demand a thorough understanding to ensure laboratory safety and experimental success. This guide provides an in-depth examination of the available safety data, inferred hazards, and practical handling protocols for 2-fluoro-N,4-dimethylaniline hydrochloride, tailored for professionals in drug discovery and development.
Section 1: Physicochemical and Structural Characteristics
Molecular Structure:
Caption: Molecular structure of 2-fluoro-N,4-dimethylaniline hydrochloride.
Table 1: Inferred Physicochemical Properties
Property
Inferred Value/Information
Basis for Inference
CAS Number
Not readily available
A specific CAS number for the hydrochloride salt has not been indexed in major public databases.
Molecular Formula
C₈H₁₁FN · HCl
Based on the structure of the parent compound, 2-fluoro-N,4-dimethylaniline.
Molecular Weight
~175.64 g/mol
Calculated from the molecular formula.
Appearance
Likely a solid (crystalline powder)
Hydrochloride salts of amines are typically solids at room temperature.[]
Melting Point
Expected to be significantly higher than the free base
Salt formation increases lattice energy. For example, the melting point of 2,4-dimethylaniline is -15.9 °C, while its hydrochloride salt melts at 238 °C.[][3]
Solubility
Likely soluble in water and polar protic solvents (e.g., methanol, ethanol)
The hydrochloride salt form enhances aqueous solubility.[4]
pKa
Estimated to be around 3-4 for the anilinium ion
The electron-withdrawing fluorine atom and the N-alkylation will decrease the basicity of the aniline nitrogen compared to aniline (pKa of aniline's conjugate acid is ~4.6).
Section 2: Hazard Identification and Toxicological Profile (Inferred)
Core Directive: Absence of a specific Safety Data Sheet (SDS) for 2-fluoro-N,4-dimethylaniline hydrochloride necessitates a conservative approach to hazard assessment based on structurally related compounds.
Aniline and its derivatives are known for their potential to cause a range of toxic effects. The introduction of a fluorine atom and methyl groups can modulate this toxicity, but the fundamental hazards associated with the aniline scaffold remain.
Table 2: Summary of Inferred Hazards
Hazard Class
Inferred GHS Classification
Basis and Rationale
Acute Toxicity (Oral)
Category 3 or 4 (Toxic or Harmful if swallowed)
Aniline and many of its derivatives are toxic upon ingestion.[5]
Acute Toxicity (Dermal)
Category 3 or 4 (Toxic or Harmful in contact with skin)
Anilines are readily absorbed through the skin and can cause systemic toxicity.[5]
Acute Toxicity (Inhalation)
Category 3 or 4 (Toxic or Harmful if inhaled)
Vapors or dusts of aniline derivatives can be toxic if inhaled.
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Many anilines are skin irritants.
Serious Eye Damage/Irritation
Category 2A (Causes serious eye irritation)
Direct contact can cause significant eye irritation.
Carcinogenicity/Mutagenicity
Suspected of causing genetic defects/cancer
Some aniline derivatives have shown mutagenic or carcinogenic properties. This should be considered a potential long-term hazard.
Specific Target Organ Toxicity
Potential for effects on blood (methemoglobinemia), liver, and kidneys
A primary hazard of aniline exposure is the oxidation of hemoglobin to methemoglobin, leading to cyanosis. Liver and kidney damage have also been reported with some anilines.[5]
Metabolic Considerations in Drug Development:
The aniline moiety is a well-known "structural alert" in drug discovery.[6] This is primarily due to its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. These metabolites can covalently bind to proteins, potentially causing idiosyncratic adverse drug reactions.[6] While fluorination can sometimes block metabolic sites, the overall potential for metabolic activation of the aniline ring should be a key consideration for researchers using this compound.
Section 3: Synthesis and Reactivity
Understanding the synthesis of 2-fluoro-N,4-dimethylaniline hydrochloride is crucial for anticipating potential impurities and handling requirements. A likely synthetic route would involve the N-methylation of 2-fluoro-4-methylaniline.
Potential Synthetic Pathway:
Caption: A plausible synthetic route to 2-fluoro-N,4-dimethylaniline hydrochloride.
A general method for the synthesis of 2-fluoro-4-substituted-amino anilines involves the protection of the amino group of a starting aniline, followed by a coupling reaction and subsequent deprotection.[7] Another approach for N-methylation of fluoroanilines involves reaction with paraformaldehyde and a reducing agent like sodium borohydride in the presence of a base.[8]
Reactivity Hazards:
Reaction with Oxidizing Agents: Anilines can react violently with strong oxidizing agents.
Formation of Diazonium Salts: In the presence of a source of nitrous acid (e.g., sodium nitrite and a strong acid), primary anilines form diazonium salts, which can be explosive when isolated and dry. While 2-fluoro-N,4-dimethylaniline is a secondary amine, any residual primary aniline starting material could undergo this reaction.
Incompatible Materials: Strong acids, acid chlorides, and acid anhydrides.
Section 4: Safe Handling and Storage Protocols
Given the inferred hazards, stringent safety protocols are mandatory when working with 2-fluoro-N,4-dimethylaniline hydrochloride.
Personal Protective Equipment (PPE):
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection: Chemical safety goggles are essential. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
Skin and Body Protection: A lab coat is required. For significant handling operations, consider a chemical-resistant apron or suit.
Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling Procedures:
Designated Area: All handling of 2-fluoro-N,4-dimethylaniline hydrochloride should be conducted in a designated area within a certified chemical fume hood.
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.
Weighing: Weigh the solid in a fume hood. Use a balance with a draft shield.
Spill Management: Have a spill kit readily available that includes absorbent materials suitable for organic compounds and appropriate PPE. In case of a spill, evacuate the area, and if safe to do so, contain the spill with absorbent material. Do not allow the material to enter drains.
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling. Decontaminate all work surfaces after use.
Storage:
Container: Store in a tightly sealed, properly labeled container.
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.
Security: Store in a locked cabinet or a secure area to prevent unauthorized access.
Section 5: Emergency Procedures
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen fluoride.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion: A Call for Diligence
2-fluoro-N,4-dimethylaniline hydrochloride is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. However, the absence of a specific Safety Data Sheet underscores the critical need for researchers to adopt a cautious and informed approach to its handling. By understanding the inherent hazards of the aniline scaffold and implementing the rigorous safety protocols outlined in this guide, scientists can mitigate risks and safely harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.
References
CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Ossila.
difference between 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline
An In-depth Technical Guide to the Core Differences Between 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline, two structurally related fluorinated aniline derivatives crucial in medicinal chemistry and organic synthesis. While both molecules share a methylaniline core, the number and position of fluorine and methyl substituents impart distinct physicochemical, spectroscopic, and reactive properties. 2-fluoro-N,4-dimethylaniline features a single fluorine at the 2-position and two methyl groups (one on the amine, one at the 4-position). In contrast, 2,4-difluoro-N-methylaniline possesses two fluorine atoms (at positions 2 and 4) and a single N-methyl group. These seemingly minor structural shifts lead to significant differences in electronics, lipophilicity, and metabolic stability, which are critical considerations in the design of novel therapeutics and functional materials.
Introduction
Fluorinated anilines are privileged scaffolds in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's properties, including metabolic stability, binding affinity, and membrane permeability.[1] This guide delves into the nuanced differences between two specific building blocks: 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline. Understanding their distinct characteristics is paramount for researchers aiming to leverage these intermediates for the synthesis of complex target molecules, such as kinase inhibitors, protein degraders, and other biologically active compounds.[2] We will explore their structural disparities, comparative properties, synthetic pathways, and the strategic rationale behind their use in research and development.
Structural and Physicochemical Analysis
The fundamental difference between the two compounds lies in their substitution patterns on the aniline ring. 2-fluoro-N,4-dimethylaniline has two electron-donating methyl groups and one electron-withdrawing fluorine atom. 2,4-difluoro-N-methylaniline has one electron-donating methyl group and two strongly electron-withdrawing fluorine atoms. This variance directly impacts the electron density of the aromatic ring and the basicity of the nitrogen atom.
Molecular Structures
The distinct placement of substituents is visualized below.
Caption: Chemical structures of the two aniline derivatives.
Comparative Physicochemical Properties
The differences in molecular structure translate directly to measurable differences in physical and chemical properties. The additional fluorine atom in 2,4-difluoro-N-methylaniline increases its molecular weight and is expected to raise its boiling point and density while altering its solubility and partitioning behavior.
The additional polar C-F bond in 2,4-difluoro-N-methylaniline decreases its lipophilicity (lower logP).
pKa (Conjugate Acid)
~4.0 (Estimated)
~2.5 (Estimated)
The two electron-withdrawing fluorine atoms significantly decrease the electron density on the nitrogen, making it a weaker base (lower pKa).
Synthesis and Reactivity Insights
The synthetic routes to these molecules and their subsequent reactivity are governed by the electronic nature of their substituents.
General Synthetic Approaches
Synthesis of these anilines typically involves N-methylation of the corresponding primary aniline or modification of a pre-functionalized benzene ring.
For 2-fluoro-N,4-dimethylaniline: A plausible route is the N-methylation of 2-fluoro-4-methylaniline. Reagents like dimethyl carbonate in the presence of a base offer a greener alternative to traditional methylating agents.[12]
For 2,4-difluoro-N-methylaniline: This is commonly prepared by the N-methylation of 2,4-difluoroaniline.[13] Alternatively, multi-step sequences starting from materials like 2,4,5-trichloronitrobenzene, involving fluorination followed by catalytic hydrogenation, can be employed for industrial-scale production.[14][15]
Caption: Generalized workflow for the N-methylation of a primary aniline.
Comparative Reactivity
The reactivity of the aniline core is heavily influenced by the substituents:
Nucleophilicity of the Amine: The amine in 2-fluoro-N,4-dimethylaniline is more nucleophilic and more basic than in 2,4-difluoro-N-methylaniline. The two electron-withdrawing fluorine atoms in the latter significantly pull electron density away from the nitrogen atom via the inductive effect, making it less available for donation.
Electrophilic Aromatic Substitution: The aromatic ring of 2-fluoro-N,4-dimethylaniline is more activated towards electrophilic substitution. The electron-donating p-methyl group and the N-methyl group (via resonance) increase the ring's electron density. Conversely, the ring of 2,4-difluoro-N-methylaniline is strongly deactivated by two fluorine atoms, making electrophilic substitution reactions more challenging.
Applications in Drug Development
The choice between these two building blocks is a strategic one, driven by the desired properties of the final molecule.
2-fluoro-N,4-dimethylaniline: This intermediate might be selected when a moderate level of metabolic blocking at the 2-position is desired without drastically reducing the basicity of the nearby nitrogen. The p-methyl group can serve as a handle for further functionalization or as a lipophilic group to occupy a hydrophobic pocket in a protein target.
2,4-difluoro-N-methylaniline: This building block is employed when more significant electronic modulation is required. The difluoro pattern is a common motif in kinase inhibitors. The fluorine at the 4-position can block a key site of metabolic oxidation (para-hydroxylation), while the fluorine at the 2-position can form crucial hydrogen bonds with protein targets and lower the pKa of the amine to avoid unwanted off-target effects or improve cell permeability.[13] It is a known intermediate for various pharmaceutical and agrochemical products.[9]
Experimental Protocol: Comparative Analysis by Reverse-Phase HPLC
Distinguishing and quantifying these two closely related compounds requires a robust analytical method. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this purpose.
Objective: To develop a method capable of baseline-separating 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline for identification and purity assessment.
Rationale: The difference in lipophilicity (logP) is the key to their separation. 2-fluoro-N,4-dimethylaniline is more lipophilic (higher logP) and will therefore have a longer retention time on a C18 column compared to the more polar 2,4-difluoro-N-methylaniline.
Step-by-Step Methodology
Standard and Sample Preparation:
Prepare individual 1 mg/mL stock solutions of 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline in acetonitrile.
Prepare a mixed standard solution containing 0.1 mg/mL of each compound by diluting the stock solutions with the mobile phase.
Prepare unknown samples by dissolving them in the mobile phase to a similar concentration.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV-Vis detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (v/v). A small amount of trifluoroacetic acid (0.1%) can be added to improve peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Analysis Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the mixed standard solution to determine the retention times (tR) and confirm baseline separation. Expected elution order: 2,4-difluoro-N-methylaniline (earlier) followed by 2-fluoro-N,4-dimethylaniline (later).
Inject the individual standards to confirm peak identity.
Inject the unknown samples for analysis.
Data Interpretation:
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
Calculate the purity of each component using the area percent method, assuming equal response factors as a first approximation.
Caption: Workflow for the comparative HPLC analysis.
Conclusion
The distinction between 2-fluoro-N,4-dimethylaniline and 2,4-difluoro-N-methylaniline is a clear illustration of how subtle changes in molecular architecture can lead to significant functional consequences. The former presents a more electron-rich, basic, and lipophilic profile, while the latter is an electron-deficient, less basic, and more polar analogue. For the medicinal chemist and process scientist, a thorough understanding of these differences is not merely academic; it is a critical prerequisite for the rational design of experiments, the interpretation of structure-activity relationships, and the successful development of novel chemical entities.
References
Vertex AI Search. (n.d.). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. Retrieved February 12, 2026.
Chemsrc. (n.d.). 2-Fluoro-N,N-Dimethylaniline | CAS#:393-56-6. Retrieved February 12, 2026.
Smolecule. (n.d.). Buy 2,4-difluoro-N-methylaniline | 138564-16-6. Retrieved February 12, 2026.
Guidechem. (n.d.). 2,4-Difluoro-N-methylaniline hydrochloride 1187386-15-7 wiki. Retrieved February 12, 2026.
Guidechem. (n.d.). What are the properties and applications of 2,4-Difluoroaniline? - FAQ. Retrieved February 12, 2026.
Santa Cruz Biotechnology. (n.d.). 2,4-Difluoro-N-methylaniline | CAS 138564-16-6. Retrieved February 12, 2026.
Benchchem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved February 12, 2026.
Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methylaniline | 138564-16-6. Retrieved February 12, 2026.
ChemicalBook. (n.d.). 2-Fluoro-N-methylaniline synthesis. Retrieved February 12, 2026.
pKa values of 2-fluoro-N,4-dimethylaniline hydrochloride
An In-depth Technical Guide to the pKa of 2-fluoro-N,4-dimethylaniline Hydrochloride Authored by: Dr. Gemini, Senior Application Scientist Abstract The acid dissociation constant (pKa) is a critical physicochemical param...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the pKa of 2-fluoro-N,4-dimethylaniline Hydrochloride
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the pKa of 2-fluoro-N,4-dimethylaniline hydrochloride, a substituted aniline of interest in medicinal chemistry. We delve into the theoretical principles governing its acidity, present detailed, field-proven protocols for its empirical determination via potentiometric titration and UV-Vis spectrophotometry, and contextualize its properties through comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's ionization behavior.
Introduction: The Central Role of pKa in Pharmaceutical Sciences
In the journey of a drug from administration to its site of action, its ability to traverse biological membranes and interact with targets is largely dictated by its ionization state. The pKa value quantifies the strength of an acid or base, defining the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a basic compound like an aniline derivative, the pKa refers to the acidity of its conjugate acid, the anilinium ion.
2-fluoro-N,4-dimethylaniline hydrochloride is a molecule featuring a complex interplay of electronic and steric effects. Understanding its pKa is not merely an academic exercise; it is fundamental to predicting its:
Aqueous Solubility: The charged (protonated) form is generally more water-soluble than the neutral form.
Membrane Permeability: The neutral (deprotonated) form is more lipophilic and better able to cross lipid bilayers, a key step in oral absorption and reaching intracellular targets.[1]
Drug-Receptor Interactions: The ionization state can determine the specific electrostatic interactions a molecule can form with its biological target.
This guide provides the theoretical framework and practical methodologies to accurately characterize the pKa of 2-fluoro-N,4-dimethylaniline hydrochloride.
Theoretical Background: Predicting Basicity in Substituted Anilines
The basicity of aniline (pKa of anilinium ion ≈ 4.6) is a well-established benchmark. The introduction of substituents onto the aromatic ring or the nitrogen atom can significantly alter this value. The pKa of 2-fluoro-N,4-dimethylaniline is a result of the cumulative influence of its three substituents.
2.1. Substituent Effects on the Aniline Core
2-Fluoro Group (Electron-Withdrawing): The fluorine atom at the ortho-position exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, the aniline becomes a weaker base, leading to a significant decrease in the pKa.[2][3][4][5] Electronegative groups have been shown to have a significant negative effect on pKa by reducing the electron density on the nitrogen atom, thereby weakening its proton-accepting capacity.[2]
4-Methyl Group (Electron-Donating): The methyl group at the para-position is electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density on the nitrogen, stabilizing the protonated anilinium ion and making the parent molecule a stronger base.[6] This effect typically results in an increase in the pKa value. For example, the pKa of p-toluidine (4-methylaniline) is 5.08, higher than that of aniline.[7]
N-Methyl Group (Electron-Donating): N-alkylation introduces an electron-donating alkyl group directly onto the nitrogen. While this increases basicity in the gas phase, the effect in aqueous solution is more complex. The substitution of hydrogen atoms on the nitrogen with bulkier methyl groups can sterically hinder the solvation of the conjugate acid by water molecules. This destabilization of the protonated form can counteract the inductive effect.[6][8] However, for many anilines, N-methylation still results in a modest increase in basicity.[8]
2.2. Predicted pKa of 2-fluoro-N,4-dimethylaniline
Synthesizing these effects, the strong electron-withdrawing nature of the ortho-fluoro substituent is expected to dominate, causing a net decrease in the basicity of the molecule compared to aniline. The electron-donating effects of the para-methyl and N-methyl groups will partially offset this decrease. Therefore, the pKa of 2-fluoro-N,4-dimethylaniline hydrochloride is predicted to be lower than 4.6.
The equilibrium in solution is depicted below:
Figure 1: Ionization equilibrium of 2-fluoro-N,4-dimethylaniline.
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. We detail two universally accepted techniques: potentiometric titration and UV-Vis spectrophotometry. The choice between them often depends on the compound's solubility, purity, and the availability of a UV-active chromophore.[9]
3.1. Method 1: Potentiometric Titration
This is a high-precision technique that directly measures pH changes as a function of added titrant.[9] The pKa is determined from the inflection point of the resulting titration curve.
3.1.1. Causality and Protocol Validation
This method is self-validating. The shape of the titration curve for the analyte is compared against a blank titration (acid and water alone). A clear, well-defined buffer region, where the pH changes slowly upon addition of the titrant, is indicative of the analyte's ionization and provides confidence in the data. The pKa is the pH at which the concentration of the protonated form equals that of the deprotonated form, which corresponds to the midpoint of this buffer region (the half-equivalence point).[10]
3.1.2. Experimental Protocol
Apparatus & Reagents:
Calibrated pH meter with a combination glass electrode.
Magnetic stirrer and stir bar.
Class A 10 mL burette.
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength.[10]
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).[10]
Sample Preparation: Accurately weigh an appropriate amount of 2-fluoro-N,4-dimethylaniline hydrochloride to prepare a ~1-5 mM solution in a known volume of deionized water or a water/co-solvent mixture if solubility is low. Add KCl to a final concentration of 0.15 M.
Acidification: Lower the initial pH of the solution to ~2.0 by adding 0.1 M HCl to ensure the analyte is fully protonated.
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration, and maintain a nitrogen blanket over the solution throughout the experiment.[10][11]
Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.10 mL).
Data Recording: Record the pH and the total volume of NaOH added after each increment, allowing the reading to stabilize before proceeding. Continue well past the equivalence point (indicated by a sharp jump in pH).
Blank Titration: Perform a blank titration using the same volume of water, KCl, and initial HCl, following the same procedure.
Data Analysis:
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to Vₑ.
The pKa is equal to the pH at the half-equivalence point (Vₑ/2).
Figure 2: Workflow for pKa determination by potentiometric titration.
3.2. Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with low solubility or when only small amounts of material are available.[9] It relies on the principle that the protonated and deprotonated species of a molecule have distinct UV absorption spectra.[12][13]
3.2.1. Causality and Protocol Validation
The validity of this method rests on observing a pH-dependent change in the UV-Vis spectrum. The presence of one or more isosbestic points (wavelengths where the absorbance remains constant regardless of pH) provides strong evidence that only two species (the protonated and deprotonated forms) are in equilibrium, validating the experimental setup.[14]
3.2.2. Experimental Protocol
Apparatus & Reagents:
Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
Matched 1 cm quartz cuvettes.
Calibrated pH meter.
A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10, with increments of 0.5 pH units).
A concentrated stock solution of 2-fluoro-N,4-dimethylaniline hydrochloride in methanol or DMSO.
Procedure:
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the analyte in a suitable organic solvent.
Sample Preparation: Prepare a series of samples by adding a small, identical aliquot of the stock solution to a set volume of each buffer solution in the pH series. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law (e.g., 50-100 µM). The concentration of the organic co-solvent should be kept low and constant (e.g., <1% v/v) across all samples.[14]
Spectral Scans: Record the full UV-Vis spectrum (e.g., 220-450 nm) for each buffered solution, using the corresponding buffer as the blank.
Identify Spectra of Pure Species: The spectrum at the lowest pH represents the fully protonated species (A_H+), and the spectrum at the highest pH represents the neutral species (A_B).
Select Wavelength: Choose an analytical wavelength (λ) where the difference in absorbance between the protonated and deprotonated forms is maximal.[14]
Data Analysis:
Record the absorbance (A) at the chosen wavelength for each sample at its corresponding pH.
Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve.
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation rearranged for spectrophotometry:
pKa = pH + log[(A - A_B) / (A_H+ - A)]
Alternatively, the pKa is the pH value at the inflection point of the sigmoidal curve.[15]
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Data Presentation: Contextualizing pKa Values
While the precise experimental value for 2-fluoro-N,4-dimethylaniline hydrochloride must be determined empirically, we can compare it with known values for related compounds to verify our theoretical predictions.
Compound
Structure
pKa of Conjugate Acid
Rationale for pKa Shift Relative to Aniline
Aniline
C₆H₅NH₂
4.60
Baseline reference.
4-Methylaniline (p-Toluidine)
CH₃C₆H₄NH₂
5.08
Electron-donating methyl group increases basicity.[7]
2-Fluoroaniline
FC₆H₄NH₂
3.20
Strong electron-withdrawing fluoro group decreases basicity.
N-Methylaniline
C₆H₅NHCH₃
4.85
Electron-donating N-methyl group slightly increases basicity.
2-fluoro-N,4-dimethylaniline
FC₆H₃(CH₃)NHCH₃
~3.5 - 4.0 (Predicted)
The strong pKa-lowering effect of the 2-fluoro group likely outweighs the combined pKa-increasing effects of the 4-methyl and N-methyl groups.
Note: Literature pKa values are approximate and can vary slightly with experimental conditions (temperature, ionic strength).
Conclusion
The pKa of 2-fluoro-N,4-dimethylaniline hydrochloride is a complex property governed by the interplay of inductive and steric effects from its substituents. Theoretical analysis predicts a pKa value lower than that of aniline, primarily due to the potent electron-withdrawing nature of the ortho-fluoro group. This guide has provided two distinct, robust, and validated experimental protocols—potentiometric titration and UV-Vis spectrophotometry—for the precise and accurate determination of this critical parameter. For professionals in drug development, the empirical determination of pKa is an indispensable step, providing foundational data that informs formulation, predicts in-vivo behavior, and ultimately contributes to the design of safer and more effective therapeutic agents.
References
Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(4), 514-516. [Link]
Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]
Blackwell, L. F., Fischer, A., Miller, I. J., Topsom, R. D., & Vaughan, J. (1964). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 3588-3593. [Link]
Ghafourian, M., & Jalali, F. (2013). pKa predictions of some aniline derivatives by ab initio calculations. Iranian Chemical Communication, 1(1), 24-35. [Link]
Lin, C.-Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478. [Link]
Yildiz, M., & Yildiz, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(1), 1-8. [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
Fis, J., & Alsina, M. A. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 78(10), 1389. [Link]
Cheng, J.-P., et al. (2006). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 110(35), 10421-10428. [Link]
Bhattacharjee, B., & Datta, D. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc.[Link]
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Wright State University CORE Scholar. [Link]
Chen, Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(10), 11885-11895. [Link]
Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]
Gannett, P. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Quora. [Link]
Prezi. (2025). Determination of pKa Using UV-VIS Spectrophotometry. [Link]
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s510-s516. [Link]
YouTube. (2022). How to find Pka of compound using UV visible spectroscopy. [Link]
Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305-309. [Link]
A Technical Guide to the Procurement and Qualification of 2-fluoro-N,4-dimethylaniline hydrochloride and Other Specialized Anilines for Pharmaceutical Research
This guide provides an in-depth, field-proven perspective for researchers, chemists, and drug development professionals on the sourcing, economic considerations, and rigorous quality validation of specialized chemical re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, field-proven perspective for researchers, chemists, and drug development professionals on the sourcing, economic considerations, and rigorous quality validation of specialized chemical reagents, using 2-fluoro-N,4-dimethylaniline hydrochloride (98% purity) as a representative case study of a non-catalog item. Recognizing that novel and specialized molecules are often not available "off-the-shelf," this document outlines a comprehensive strategy for navigating the landscape of custom chemical synthesis and ensuring the integrity of materials critical to research and development.
The Strategic Value of Fluorinated Anilines in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong bonds with carbon—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1][2][3] Specifically, selective fluorination can:
Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][3]
Modulate Lipophilicity: The addition of fluorine can increase lipophilicity, which may improve membrane permeability and cell uptake.[3][4]
Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the aniline nitrogen, affecting the molecule's ionization state at physiological pH and potentially improving oral bioavailability.[3]
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding pocket.[2]
The N,N-dimethylaniline scaffold is also a prevalent pharmacophore in numerous FDA-approved drugs, valued for its role in forming key interactions with biological targets. The combination of these two motifs in a molecule like 2-fluoro-N,4-dimethylaniline hydrochloride makes it, and related structures, valuable building blocks for creating novel therapeutics with tailored properties.
Sourcing Strategy: Navigating the Custom Synthesis Landscape
A search for 2-fluoro-N,4-dimethylaniline hydrochloride reveals its status as a non-standard, likely non-catalog chemical. This necessitates a shift from simple procurement to a strategic sourcing and qualification process involving custom synthesis providers, often referred to as Contract Research Organizations (CROs).
Identifying Potential Synthesis Partners
The chemical supply market is tiered. For a specialized compound, the most productive approach is to engage with companies that explicitly offer custom synthesis and fine chemical manufacturing. These can be broadly categorized:
Large-Scale Chemical Suppliers: Global distributors like MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Fisher Scientific), and TCI have dedicated custom synthesis divisions. They are often a good starting point due to their extensive infrastructure and logistical capabilities.
Specialized Custom Synthesis CROs: Companies such as Enamine, Otava Chemicals, and ChiroBlock focus on synthesizing novel and complex molecules on a milligram to kilogram scale.[5][6] They possess deep expertise in route scouting and process development for first-time syntheses.
Fine and Bulk Chemical Manufacturers: Companies like Polynt and Nordmann, while often dealing in larger quantities, may undertake custom projects for intermediates that align with their core chemical competencies.[7][8]
The following table provides representative examples of suppliers that researchers would typically approach for either related, commercially available anilines or for the custom synthesis of a novel target molecule.
Supplier Category
Representative Companies
Service Focus
Geographic Reach
Global Distributors
MilliporeSigma, Thermo Fisher Scientific, TCI America
Catalog Chemicals, Custom Synthesis Services
Global
Custom Synthesis CROs
Enamine, Otava Chemicals, ChiroBlock, Richman Chemical
Intermediates, Bulk Chemicals, Some Custom Production
Global, with regional strengths
Understanding the Economics of Custom Synthesis
The price of a custom-synthesized compound is not comparable to a catalog item and is driven primarily by the scientific effort involved, not just the material cost.[9][10][11] Researchers must be prepared for costs that can range from several thousand to tens of thousands of dollars, influenced by a confluence of factors.[12]
Caption: Key drivers of cost in a custom chemical synthesis project.
Synthesis Complexity & Risk: The most significant cost driver is the number of synthetic steps and the inherent risk. A novel compound with no published synthesis route requires extensive R&D, which is priced into the project.[10]
Scale and Purity: While material costs are a factor, the relationship between quantity and price is not linear, especially at small scales (mg to g). The majority of the cost is in labor, purification, and analysis.[9][11] Achieving higher purity (e.g., >99.5% vs. 98%) requires more intensive purification steps, exponentially increasing the cost.[11]
Timeline: Expedited requests often carry a premium of 25-50% as they require dedicated resources and may involve overtime.[12][13]
Starting Materials: The cost and availability of precursors are critical. If the starting materials themselves need to be synthesized, this will add significant cost and time.[10]
A Self-Validating System: Rigorous Supplier and Compound Qualification
Trust in a supplied chemical's identity and purity is paramount. The following workflow provides a self-validating system to ensure the material meets the stringent requirements of pharmaceutical research.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-fluoro-N,4-dimethylaniline
Introduction: Navigating the Challenges of C-N Bond Formation The Buchwald-Hartwig amination has emerged as an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and materials scienc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of C-N Bond Formation
The Buchwald-Hartwig amination has emerged as an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to construct carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] The significance of this transformation lies in its capacity to synthesize arylamines, a ubiquitous motif in a vast array of bioactive molecules and functional materials.[2]
This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to a challenging substrate: 2-fluoro-N,4-dimethylaniline. The presence of an ortho-fluoro group and N-methylation introduces both electronic and steric complexities that necessitate careful consideration of reaction parameters for a successful transformation. Through a detailed exploration of the reaction components, a step-by-step protocol, mechanistic insights, and troubleshooting strategies, this document aims to equip researchers with the knowledge to confidently approach this and similar challenging amination reactions.
Dissecting the Reaction: A Guide to Component Selection
The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent. Each component plays a crucial role in the catalytic cycle, and their interplay dictates the reaction's efficiency and scope.
The Palladium Precursor: Initiating the Catalysis
While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common precatalysts.[3] These Pd(II) and Pd(0) sources, respectively, are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle. The choice of precatalyst can influence the initial stages of the reaction, with Pd(0) sources sometimes offering a more direct entry into the catalytic cycle. For challenging substrates, pre-formed palladium catalysts, often referred to as "precatalysts," which incorporate the phosphine ligand, can offer enhanced activity and reproducibility.
The Ligand: The Heart of the Catalytic System
The phosphine ligand is arguably the most critical component in a Buchwald-Hartwig amination, as it directly influences the stability and reactivity of the palladium catalyst. For sterically hindered and electron-rich substrates like 2-fluoro-N,4-dimethylaniline, bulky and electron-rich monophosphine ligands are generally the preferred choice. These ligands promote the formation of the active monoligated palladium species, which is crucial for accommodating sterically demanding substrates.[4]
Table 1: Ligand Selection Guide for Challenging Aminations
Designed for coupling primary amines and exhibits good selectivity.[6]
Selective monoarylation of primary amines.
Josiphos-type Ligands
Ferrocene-based diphosphine ligands
Bidentate nature can enhance catalyst stability and activity, particularly for challenging couplings.[5]
Can be effective for specific substrate combinations where monophosphine ligands are less successful.
The Base: A Critical Mediator of Reactivity
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, generating the more nucleophilic amide that participates in the catalytic cycle.[6] The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically employed.
For substrates with base-sensitive functional groups, weaker bases may be necessary to avoid side reactions. However, for challenging couplings involving sterically hindered anilines, a strong base is often required to drive the reaction to completion.
Commonly Used Bases:
Sodium tert-butoxide (NaOtBu): A strong, commonly used base effective for a wide range of substrates.[3]
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous in certain cases.
Potassium phosphate (K₃PO₄): A weaker inorganic base that can be beneficial for base-sensitive substrates.[7]
Cesium carbonate (Cs₂CO₃): A milder base often used in combination with specific ligand systems.
The Solvent: The Reaction Environment
The choice of solvent is also a critical parameter. Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[8] The solvent's ability to dissolve the reactants and maintain the catalyst's activity at the required reaction temperature is paramount. It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.
Experimental Protocol: A Practical Guide
The following protocol provides a general starting point for the Buchwald-Hartwig amination of 2-fluoro-N,4-dimethylaniline with an aryl bromide. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific aryl halide coupling partners.
Reagents and Equipment:
2-fluoro-N,4-dimethylaniline
Aryl bromide
Palladium precatalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Base (e.g., Sodium tert-butoxide)
Anhydrous toluene
Schlenk tube or similar reaction vessel
Magnetic stirrer and hotplate
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
Reagent Addition: Add the aryl bromide (1.0 equiv), 2-fluoro-N,4-dimethylaniline (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to the Schlenk tube.
Solvent Addition: Add anhydrous, degassed toluene to the reaction mixture to achieve a suitable concentration (typically 0.1-0.5 M).
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Unveiling the Mechanism: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a series of key steps.[1] Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting any issues that may arise.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.[8]
preparation of 2-fluoro-N,4-dimethylaniline hydrochloride salt from free base
Application Note: Preparation and Isolation of 2-Fluoro-N,4-dimethylaniline Hydrochloride Executive Summary This application note details the protocol for converting 2-fluoro-N,4-dimethylaniline (Free Base) into its hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Isolation of 2-Fluoro-N,4-dimethylaniline Hydrochloride
Executive Summary
This application note details the protocol for converting 2-fluoro-N,4-dimethylaniline (Free Base) into its hydrochloride salt form. While the free base is a useful intermediate in the synthesis of pharmaceutical fluorochemicals, it is prone to oxidation and color degradation upon storage. Conversion to the hydrochloride salt (
) significantly enhances chemical stability, handling properties, and water solubility.
This guide prioritizes an anhydrous precipitation method , ensuring a free-flowing, non-hygroscopic solid suitable for downstream GMP applications.
Chemical Strategy & Rationale
Reaction Mechanism
The reaction is a Brønsted-Lowry acid-base neutralization. The lone pair on the secondary amine nitrogen accepts a proton from hydrogen chloride.
Solvent Selection Logic
Reaction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
Reasoning: The free base is highly soluble in these lipophilic solvents, but the ionic hydrochloride salt is insoluble. This ensures the product precipitates out of solution, driving the equilibrium forward and simplifying isolation to a filtration step.
Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.
Reasoning: Using anhydrous HCl prevents the introduction of water. Aqueous HCl can lead to the formation of "oils" or sticky gums rather than crystalline solids due to the hygroscopic nature of aniline salts.
Materials & Equipment
Reagent/Material
Grade
Purpose
2-Fluoro-N,4-dimethylaniline
>97% (GC)
Starting Material (Free Base)
Ethyl Acetate (EtOAc)
ACS Reagent, Anhydrous
Reaction Solvent
HCl in Dioxane (4.0 M)
Anhydrous
Acid Source (Preferred for stoichiometry control)
n-Heptane
HPLC Grade
Anti-solvent (for crystallization induction)
Nitrogen ()
UHP
Inert atmosphere protection
Equipment:
3-Neck Round Bottom Flask (RBF) equipped with a mechanical stirrer and internal thermometer.
Charge a dry, nitrogen-purged 250 mL 3-neck RBF with 10.0 g (approx. 72 mmol) of 2-fluoro-N,4-dimethylaniline.
Add 100 mL of anhydrous Ethyl Acetate (10 vol) .
Stir at 250 RPM at Room Temperature (20–25°C) until a clear, homogeneous solution is observed.
Note: If the solution is dark/colored, treat with activated carbon (5 wt%) for 30 minutes and filter before proceeding.
Step 2: Acidification
Cool the solution to 0–5°C using an ice/water bath. Exotherm control is critical to prevent oiling out.
Charge the addition funnel with 20 mL of 4M HCl in Dioxane (80 mmol, 1.1 equivalents).
Add the HCl solution dropwise over 20 minutes, maintaining internal temperature
.
Observation: A white to off-white precipitate should form immediately.
After addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Stir for an additional 60 minutes to age the crystal.
Step 3: Isolation
Filter the slurry through a Buchner funnel under vacuum.
Wash the filter cake with 2 × 20 mL of cold EtOAc to remove unreacted free base and impurities.
Wash with 1 × 20 mL of n-Heptane to displace residual EtOAc (facilitates drying).
Suction dry on the funnel for 15 minutes.
Step 4: Drying
Transfer the solid to a vacuum oven.
Dry at 40°C under full vacuum (-30 inHg) for 12 hours.
Caution: Do not exceed 60°C initially, as some aniline salts have low melting points or can sublime.
Process Control & Characterization
In-Process Check (IPC)
pH Check: Wet a piece of pH paper with water and touch it to the supernatant vapor or a drop of the slurry. It should be strongly acidic (pH < 2), confirming excess HCl.
Final Product Specifications
Test
Method
Expected Result
Appearance
Visual
White to off-white crystalline solid
Yield
Gravimetric
> 90% (> 12.5 g)
Identity
H-NMR ()
Shift of N-methyl protons downfield (~3.0 ppm) vs free base
storage conditions and stability of 2-fluoro-N,4-dimethylaniline HCl
Application Note: Storage Conditions and Stability of 2-Fluoro-N,4-dimethylaniline HCl Executive Summary 2-Fluoro-N,4-dimethylaniline HCl is a specialized halogenated aniline derivative often utilized as a scaffold in th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage Conditions and Stability of 2-Fluoro-N,4-dimethylaniline HCl
Executive Summary
2-Fluoro-N,4-dimethylaniline HCl is a specialized halogenated aniline derivative often utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals. While the hydrochloride salt form offers improved stability over its free base counterpart, it introduces specific challenges regarding hygroscopicity and acidity-driven hydrolysis .[1] This guide outlines a rigorous protocol for the storage, handling, and stability monitoring of this compound to ensure analytical integrity in drug development workflows.
Physicochemical Profile & Criticality
Understanding the molecule's intrinsic properties is the first step in designing a storage protocol.[1]
Property
Description
Implication for Storage
Chemical Structure
Secondary amine with ortho-fluoro and para-methyl substitutions.
Susceptible to N-oxidation and nitrosation if exposed to atmospheric NO.[1]
Color change (browning) is the primary visual indicator of degradation.[1]
Storage Protocol
Core Directive: The stability of 2-Fluoro-N,4-dimethylaniline HCl is contingent on minimizing three vectors of degradation: Moisture, Oxygen, and Light.
A. Primary Storage Conditions (Long-Term)
Temperature:-20°C ± 5°C . Lower temperatures significantly retard the rate of N-oxide formation.[1]
Atmosphere:Inert Gas Overlay (Argon or Nitrogen) .[1]
Why? Secondary amines are prone to auto-oxidation.[1] Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solid.[1]
Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1]
Avoid: Plastic containers (polyethylene) for long-term storage, as they are permeable to moisture and oxygen over time.[1]
B. Handling & Short-Term Usage
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening.
Mechanism:[1][2] Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt, initiating hydrolysis.[1]
Weighing: Perform weighing operations quickly. For high-precision analytical standards, weigh inside a glove box or under a nitrogen stream.[1]
C. Incompatible Environments
Do NOT store with: Strong oxidizing agents (peroxides, nitrates) or aldehydes (risk of Schiff base formation).[1]
Avoid: Direct sunlight or high-UV environments (e.g., near window sills).[1]
Stability Monitoring Protocol
To validate the integrity of the compound over time, a "Retest Date" approach is superior to a fixed "Expiration Date."[1]
A. Visual Inspection (Tier 1)
Pass: White to off-white free-flowing powder.
Fail: Yellow/Brown discoloration or sticky/clumped texture (indicates moisture absorption and partial oxidation).[1]
B. HPLC Purity Assay (Tier 2)
Use this standardized method to quantify degradation products.[1]
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of the amine).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Aromatic ring) and 210 nm (General).[1]
Acceptance Criteria: Purity ≥ 98.0% (Area %).
C. Stability Testing Workflow
Figure 1: Decision-matrix for stability testing of 2-Fluoro-N,4-dimethylaniline HCl. Note the critical equilibration step to prevent moisture ingress.[1]
Degradation Pathways & Troubleshooting
If purity drops, understanding the chemistry allows for salvage or prevention.[1]
Mechanism: Hygroscopic HCl absorbs water, creating a micro-aqueous environment where the salt can dissociate, potentially leading to slow hydrolysis if impurities are present.[1]
Observation: Material becomes a "gum" or paste.[1]
Remedy: Recrystallization.[1] Dissolve in minimal hot Ethanol (EtOH) and precipitate with cold Diethyl Ether (Et2O) or Hexanes.[1]
Figure 2: Primary degradation vectors. Oxidation leads to chemical impurities, while moisture leads to physical instability.
References
Chemical Identity & Synthesis
2-Fluoro-N,4-dimethylaniline (CAS 502435-32-7).[3][4] CymitQuimica. Retrieved from [1]
Synthesis of N-alkyl anilines. Patent US20180319745A1.[1] Retrieved from
General Stability of Aniline Derivatives
Aniline and Aniline Hydrochloride - Properties and Degradation. National Center for Biotechnology Information (NCBI).[1] Retrieved from [1][5]
Stability Indicating HPLC Methods for Anilines. BenchChem Application Notes. Retrieved from [1]
Handling Protocols
Safety Data Sheet (SDS) for Fluorinated Anilines. Sigma-Aldrich.[1][6] Retrieved from
Technical Support Center: Stability & Storage of 2-Fluoro-N,4-Dimethylaniline
Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of 2-fluoro-N,4-dimethylaniline , a secondary aromatic amine prone to oxidative degradation.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-fluoro-N,4-dimethylaniline , a secondary aromatic amine prone to oxidative degradation.
Researchers often encounter a common phenomenon: a once-colorless liquid turning yellow, brown, or black over time.[1] This guide explains the causality of this degradation, provides a self-validating storage protocol, and offers recovery methods for compromised samples.
Module 1: The Degradation Mechanism (The "Why")
The Chemistry of "Browning"
2-Fluoro-N,4-dimethylaniline is an electron-rich system. The presence of the N-methyl and para-methyl groups increases the electron density on the nitrogen atom, making it highly susceptible to radical auto-oxidation .
Unlike simple hydrocarbons, secondary anilines degrade via a radical cascade initiated by atmospheric oxygen and light. The "black" color is not a single impurity but a complex mixture of azo-compounds, quinone imines, and oligomers (often referred to as "aniline black").
Pathway Visualization
The following diagram illustrates the oxidative cascade that transforms your reagent from active precursor to inert impurity.
Figure 1: Auto-oxidation pathway of electron-rich secondary anilines. The transition from green (pure) to red (degraded) is irreversible without purification.
Module 2: Storage Protocol (The "How")
To prevent the pathway above, you must break the "Fire Triangle" of chemical storage: Oxygen , Light , and Heat .
The Gold Standard SOP
Follow this protocol immediately upon receipt of the chemical or after every use.
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon Overlay
Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but less effective as it mixes more easily with air.
Temperature
+2°C to +8°C
Lowers the kinetic energy of the molecules, significantly slowing the rate of radical formation (Arrhenius equation).
Container
Amber Glass
Blocks UV/Visible light that catalyzes the initial N-H bond homolysis (radical formation).
Sealing
Teflon-lined Cap + Parafilm
Teflon resists amine corrosion; Parafilm acts as a secondary barrier against oxygen diffusion.
Desiccant
Store in Desiccator
Moisture can accelerate degradation and alter stoichiometry.
Pro-Tip: If storing for >6 months, store at -20°C . Ensure the vial warms to room temperature before opening to prevent water condensation from the air into the cold liquid.
Module 3: Troubleshooting & Recovery
Decision Tree: Is my reagent usable?
Figure 2: Visual inspection guide for rapid quality assessment.
Recovery Protocol: Vacuum Distillation
If your sample is brown/black, do not attempt to clean it with silica chromatography (anilines streak and degrade on acidic silica). The industry-standard purification method is Vacuum Distillation .
Equipment Needed:
Short-path distillation head.
Vacuum pump (< 5 mmHg).
Oil bath.
Zinc Dust (The "Secret Weapon").
Step-by-Step Procedure:
Setup: Assemble glassware. Grease joints lightly.
Add Zinc: Add a small spatula tip (<1% w/w) of Zinc Dust to the boiling flask.
Why? Zinc acts as a reducing agent, preventing oxidation during the heating process and suppressing the distillation of colored impurities [1].
Vacuum: Apply full vacuum before heating.
Heat: Slowly raise the oil bath temperature. The compound boils at ~70–80°C (at reduced pressure, dependent on vacuum strength).
Collect: Discard the first few drops (forerun). Collect the clear, colorless fraction.
Store: Immediately flush the receiving flask with Argon and seal.
Module 4: Quality Control (Validation)
Before committing valuable starting materials to a reaction, validate the integrity of your aniline.[1]
H-NMR Validation
Solvent: CDCl₃ or DMSO-d₆.
Key Signals to Watch:
N-Methyl: Look for a singlet/doublet around 2.8 - 3.0 ppm . If this peak is broad or shifted, the amine may be oxidized to an N-oxide.
N-H Proton: A broad singlet (variable position, usually 3.5–5.0 ppm). Loss of this signal suggests full oxidation or substitution.
GC-MS Validation
Target Ion: Look for the molecular ion (
).
Red Flags:
peak: Indicates N-Oxide formation.
peak: Indicates azo-dimer formation.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for aniline purification using Zinc dust).
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoro-4-methylaniline (Analogous storage data).
Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67984, 2-Fluoro-4-methylaniline.
optimizing yield of 2-fluoro-N,4-dimethylaniline hydrochloride synthesis
This guide serves as a specialized Technical Support Center for the synthesis and optimization of 2-fluoro-N,4-dimethylaniline hydrochloride . It is designed for researchers requiring high-purity intermediates for drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for the synthesis and optimization of 2-fluoro-N,4-dimethylaniline hydrochloride . It is designed for researchers requiring high-purity intermediates for drug development.
Case ID: OPT-2F-N4DMA
Status: Active
Support Level: Senior Application Scientist
Core Directive: The Selectivity Challenge
The synthesis of 2-fluoro-N,4-dimethylaniline presents a classic organic chemistry dilemma: Mono-alkylation vs. Over-alkylation .
The presence of the fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the primary amine. However, once the first methyl group is added, the resulting secondary amine is more electron-rich (and thus more nucleophilic) than the starting material due to the inductive donation (+I) of the methyl group.
The Consequence: In direct alkylation (e.g., using Methyl Iodide), the product reacts faster than the starting material, leading to significant amounts of the undesired N,N-dimethyl byproduct.
To bypass the selectivity issue, we recommend a stepwise Reductive Amination using Paraformaldehyde and Sodium Borohydride (NaBH₄). This method forms an intermediate (imine/hemiaminal) that locks the stoichiometry before reduction, preventing over-methylation.
Optimized Experimental Protocol
Objective: Synthesis of 2-fluoro-N,4-dimethylaniline (Free Base) followed by Hydrochloride Salt formation.
Reagents & Stoichiometry
Reagent
Equiv.
Role
2-Fluoro-4-methylaniline
1.0
Starting Material (SM)
Paraformaldehyde
1.1 - 1.2
C1 Source
Sodium Methoxide (NaOMe)
5.0 (approx)
Solvent/Base (25% in MeOH)
Sodium Borohydride (NaBH₄)
1.5
Reducing Agent
HCl in Dioxane (4M)
1.2
Salt Formation
Step-by-Step Workflow
Phase A: Mono-Methylation (The "Sodium Methoxide" Method)
This variation uses NaOMe to generate the reactive N-methylene species in situ, which is highly selective.
Dissolution: In a dry round-bottom flask, dissolve 2-fluoro-4-methylaniline (1.0 equiv) in Methanol (0.5 M concentration).
Activation: Add NaOMe solution (25% in MeOH, ~5 equiv). Note: The strong basic medium helps stabilize the hemiaminal intermediate.
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the starting aniline.
Checkpoint: You should see the formation of the imine (often a shift in Rf).
Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add NaBH₄ (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).
Reaction: Remove ice bath and reflux for an additional 1–2 hours.
Quench: Cool to room temperature. Quench carefully with water or saturated NH₄Cl.
Extraction: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Phase B: Purification & Salt Formation
Purification (Crucial): Even with this method, trace starting material may remain. Purify the free base via Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).
Target: Clear to pale yellow oil.
Salt Precipitation: Dissolve the purified free base in anhydrous Diethyl Ether (or EtOAc if solubility is low).
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equiv) with vigorous stirring.
Isolation: A white precipitate should form immediately. Filter the solid under a nitrogen stream (hygroscopic risk). Wash with cold ether.
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Mechanism & Logic Visualization
The following diagram illustrates the pathway and the critical decision points where yield is often lost.
Caption: Reaction pathway contrasting the selective reductive amination route (solid lines) against the prone-to-failure direct alkylation route (dashed line).
Troubleshooting Guide
Issue 1: "I am seeing significant N,N-dimethyl byproduct."
Root Cause: The reduction is happening too fast in the presence of excess formaldehyde, or the reaction temperature during reduction is too high.
Solution A: Ensure the formation of the imine is complete (reflux step) before adding the reducing agent. Do not do a "one-pot" simultaneous addition.
Solution B: Switch reducing agents. Use Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane).[3] STAB is milder and less likely to reduce the iminium ion generated from the product (which leads to the dimethyl species).
Issue 2: "The product is oiling out during salt formation."
Root Cause: Presence of water or residual alcoholic solvents (MeOH). Aniline hydrochlorides are often hygroscopic and form gums in the presence of moisture.
Solution:
Ensure the free base is completely dry (azeotrope with toluene if necessary) before adding HCl.
Change Solvent: Use Anhydrous Diethyl Ether as the bulk solvent. If the salt oils out, scratch the flask sides with a glass rod to induce nucleation or add a seed crystal.
Trituration: If a gum forms, decant the solvent, add fresh anhydrous ether/pentane, and sonicate vigorously.
Issue 3: "Low conversion of Starting Material."
Root Cause: The 2-fluoro group deactivates the amine, making the initial attack on paraformaldehyde sluggish.
Solution: Increase the reflux time of the imine formation step (Phase A, Step 4) to 12+ hours. Add a molecular sieve (3Å) to the reaction to remove water, driving the equilibrium toward the imine.
Analytical Data Summary
Use these parameters to validate your product.
Parameter
Expected Value
Notes
Appearance
White to Off-white Solid
HCl Salt form
1H NMR (DMSO-d6)
δ 2.80–2.90 (s, 3H, N-Me)
Diagnostic N-Methyl singlet
1H NMR (DMSO-d6)
δ 2.20–2.30 (s, 3H, Ar-Me)
Aryl Methyl group
19F NMR
δ -130 to -135 ppm
Diagnostic Fluorine shift
Mass Spec (ESI+)
[M+H]+ = 154.2
Free base mass
Frequently Asked Questions (FAQs)
Q: Can I use Methyl Iodide (MeI) if I control the temperature strictly?A: It is not recommended. Even at -78°C, the rate difference between the starting material and the mono-methyl product is unfavorable. You will almost invariably get a statistical mixture of SM : Mono : Di (e.g., 20 : 50 : 30), making purification difficult.
Q: Why use NaOMe? Can't I just use MeOH?A: While MeOH alone works for simple anilines, the 2-fluoro group reduces nucleophilicity. NaOMe acts as a catalyst to facilitate the formation of the hemiaminal species and drives the reaction to completion [1].
Q: My HCl salt is turning pink/brown upon storage. Why?A: Anilines are oxidation-sensitive.[4] The 2-fluoro group offers some stability, but air oxidation still occurs. Store the salt under Argon/Nitrogen in a desiccator, protected from light.
References
Optimization of N-methylation Reactions for Aniline Compounds. BenchChem Technical Support. (2025).[1][5][6] Strategies for mono-methylation of electron-deficient anilines.
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Reaction Chemistry & Engineering, MIT. (2016). Alternative green chemistry route using DMC.
Reductive Amination: Strategies for Selectivity. Journal of Chemical and Pharmaceutical Research. (2024). Mechanistic insights into imine reduction selectivity.
Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem Application Note. (2025).[1][5][6] Analogous protocol for ortho-fluoro-N-methylation.
Technical Support Center: Purification of Fluorinated Aniline Salts by Recrystallization
Welcome to the technical support center for the purification of fluorinated aniline salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrysta...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of fluorinated aniline salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrystallizing these often-challenging compounds. Here, we move beyond generic protocols to address specific issues you may encounter, grounded in the physicochemical principles that govern the crystallization of fluorinated molecules.
The Unique Challenge of Fluorinated Anilines
Fluorine's high electronegativity and the strength of the C-F bond introduce unique intermolecular interactions that can significantly influence a molecule's crystal packing and solubility.[1][2] Unlike other halogens, fluorine has low polarizability and its lone pairs are tightly held, making it a poor hydrogen bond acceptor but capable of engaging in various weak interactions, such as C-H⋯F contacts.[3] These characteristics can lead to unpredictable solubility profiles and recrystallization behaviors compared to their non-fluorinated analogs.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct response to problems you might be facing in the lab.
Q1: My fluorinated aniline salt is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[4][5] This is common when the melting point of your compound (or a eutectic mixture with impurities) is lower than the temperature of the solution at the point of saturation.[4] The resulting oil is often an impure, supercooled liquid that can trap impurities and may solidify into an amorphous glass rather than a pure crystalline solid.[4][5]
Causality & Strategic Solutions:
High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, it becomes supersaturated at a temperature above the compound's melting point.
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% volume increase) to decrease the saturation temperature. Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.[4]
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your aniline salt.
Solution: Switch to a solvent with a lower boiling point.[6] If using a mixed solvent system, you may have too much of the "poor" solvent, causing premature precipitation. Try adding more of the "good" solvent to keep the compound dissolved longer as it cools.[4]
Presence of Impurities: Impurities can significantly depress the melting point of your compound.
Solution: If the oil appears colored, consider an activated charcoal treatment on the hot solution before filtration to adsorb colored impurities.[6] In some cases, a pre-purification step like an acid-base extraction might be necessary to remove gross impurities before attempting recrystallization.[7]
}
.enddot
Caption: Troubleshooting workflow for oiling out.
Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?
A2: Inducing Nucleation
The failure of crystals to form from a supersaturated solution is a kinetic problem, often due to a high energy barrier for nucleation.
Proven Induction Techniques:
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Seeding: Introduce a "seed" crystal of the pure compound into the solution.[6] This provides a template for other molecules to deposit onto, bypassing the initial nucleation barrier. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[4]
Concentration: If too much solvent was used, the solution may not be sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then attempt to cool again.[4]
Drastic Cooling: While slow cooling is generally preferred, sometimes a "cold shock" can induce nucleation. Try cooling the flask in a dry ice/acetone bath for a short period. Be aware this can lead to the formation of very small crystals which may be less pure.[8]
Q3: The recrystallization yield is very low. How can I improve it?
A3: Maximizing Recovery
A low yield can stem from several factors, from using too much solvent to premature filtration.
Strategies for Yield Improvement:
Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude material.[4] Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[9]
Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Use a pre-heated funnel and fluted filter paper to speed up the filtration of the hot solution.[8] If crystallization still occurs, you may need to add a small excess of hot solvent before filtering and then evaporate the excess before cooling.[8]
Sufficient Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice-water bath is standard, but check your solvent's freezing point to avoid freezing the solvent itself.[6]
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by cooling a small sample in a test tube in a dry ice bath to see if more precipitate forms. If significant product remains, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
1. How do I choose the right solvent for my fluorinated aniline salt?
The golden rule is "like dissolves like," but with fluorinated compounds, this can be nuanced.[6][10] Aniline salts are polar. The presence of fluorine increases the molecule's overall polarity.
Good Starting Points: Polar protic solvents like ethanol, methanol, or water are often good choices, as they can solvate the salt ions.[6] For instance, 4-fluoroaniline is soluble in ethanol.[11]
Mixed Solvent Systems: Often, a single solvent isn't perfect. A mixed solvent system, typically a "good" solvent in which the salt is soluble (e.g., methanol, ethanol) and a "poor" solvent in which it is less soluble (e.g., water, hexane, ethyl acetate), offers fine-tuned control over solubility.[6][12] The procedure involves dissolving the salt in a minimal amount of the hot "good" solvent, and then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[6]
Systematic Approach: If no literature procedure exists, test solubility in small vials with ~100 mg of your compound and 1 mL of various solvents. A good candidate solvent will dissolve the compound when hot but show low solubility when cold.[13]
Table 1: Qualitative Solubility Guide for Fluorinated Aniline Salts
Solvent Class
Example Solvents
Expected Solubility
Rationale
Polar Protic
Water, Ethanol, Methanol
High to Moderate
Capable of hydrogen bonding and solvating the salt's ionic components.[6]
Polar Aprotic
Acetone, Ethyl Acetate
Moderate to Low
Can engage in dipole-dipole interactions but are less effective at solvating the salt.[14]
Non-Polar
Hexane, Toluene
Very Low
Lacks the polarity to effectively dissolve the ionic salt.[14] Often used as the "poor" solvent.
2. My final crystals are still colored. What should I do?
Colored impurities, often from oxidation of the aniline, can be persistent.
Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration.[6] The charcoal has a high surface area that adsorbs large, colored impurity molecules. Use it sparingly, as it can also adsorb your product, reducing the yield.[6]
Repeat Recrystallization: A second recrystallization is often effective at removing residual impurities and color.
3. Can I purify the free fluorinated aniline first and then form the salt?
Yes, and this is often a very effective strategy.[15] An acid-base extraction can remove non-basic impurities.
}
.enddot
Caption: Acid-base extraction for aniline purification.
Protocol: Acid-Base Extraction Followed by Salt Formation [7]
Dissolution: Dissolve the crude fluorinated aniline salt in deionized water.
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible solvent like ethyl acetate to remove any neutral organic impurities. Discard the organic layer.
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH) while stirring until the solution is basic (pH > 9), which will precipitate the free fluorinated aniline.
Extraction: Extract the free aniline into an organic solvent like dichloromethane or ethyl acetate (perform at least three extractions).
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
Salt Formation: Filter off the drying agent. Through the dried organic solution, bubble dry HCl gas or add a solution of HCl in a compatible solvent (like diethyl ether) until precipitation of the pure hydrochloride salt is complete.
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
References
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available from: [Link]
Recrystallization of an anilinium salt. (2021). Reddit. Available from: [Link]
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. Available from: [Link]
Fluorine in Crystal Engineering – “The Little Atom That Could”. (2005). ResearchGate. Available from: [Link]
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). ACS Publications. Available from: [Link]
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
Troubleshooting — SRU and Amine Blog. Sulfur Recovery Engineering Inc. Available from: [Link]
Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. (2019). National Center for Biotechnology Information. Available from: [Link]
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available from: [Link]
Can anyone help me to find a procedures for recrystallize aniline-HCl? (2015). ResearchGate. Available from: [Link]
Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020). Royal Society of Chemistry. Available from: [Link]
Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials. (2022). National Center for Biotechnology Information. Available from: [Link]
Solvent Choice - Chemistry Teaching Labs. University of York. Available from: [Link]
Recrystallization Lab Guide. Scribd. Available from: [Link]
Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]
Difluoroalkylation of Anilines via Photoinduced Methods. (2023). National Center for Biotechnology Information. Available from: [Link]
In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. (2013). ResearchGate. Available from: [Link]
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2013). National Center for Biotechnology Information. Available from: [Link]
CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. Available from: [Link]
Amine Basic Practices Guidelines. Refining Online. Available from: [Link]
Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. (2021). MDPI. Available from: [Link]
Recrystallization (help meeeeee). (2013). Reddit. Available from: [Link]
4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Available from: [Link]
Process and intermediates for the preparation of 2,6-difluoroaniline. (1991). Google Patents.
Effectiveness of crystallization inhibitors in preventing salt damage in building materials. (2012). ResearchGate. Available from: [Link]
Current issues in recrystallization: a review. (1997). SciSpace. Available from: [Link]
Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available from: [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Center for Biotechnology Information. Available from: [Link]
Separation of aniline and p-fluoroaniline. (1985). Google Patents.
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Available from: [Link]
Go-to recrystallization solvent mixtures. (2023). Reddit. Available from: [Link]
Recrystallization. Wired Chemist. Available from: [Link]
2,4-Difluoroaniline - Solubility of Things. Available from: [Link]
Amine workup. (2024). Reddit. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #AH-001: Aniline Hydrochloride HandlingStatus: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Comprehensive Handling, Storage, and Purification of Hygroscopic Aniline Hydrochloride
Introduction: The Hygroscopicity Challenge
Welcome to the Technical Support Center. You are likely here because your Aniline Hydrochloride (
) has transitioned from a pristine white crystalline powder to a clumped, discolored (grey, violet, or brown) solid.
The Root Cause:
Aniline hydrochloride is significantly hygroscopic .[1][2] When exposed to atmospheric moisture, two critical failure modes occur:
Stoichiometric Drift: The absorbed water adds mass without adding moles of reagent, leading to under-loading in your reaction.
Hydrolytic Oxidation: Moisture facilitates a microscopic equilibrium shift. While the salt is stable, moisture allows a small fraction to dissociate into free aniline and hydrochloric acid. Free aniline is highly susceptible to photo-oxidation, resulting in the formation of colored impurities (polyanilines) even in trace amounts.
This guide provides the protocols to arrest these processes and restore your reagent's integrity.
Module 1: Storage & Prevention
Q: Why did my sealed bottle turn brown on the shelf?A: Standard caps are rarely hermetic over long periods. If the salt was packed in air (which contains moisture and
), the oxidation process begins immediately. The "browning" is autocatalytic; the impurities can accelerate further degradation.
Q: What is the Gold Standard for storage?A: You must eliminate the three enemies: Moisture, Oxygen, and Light.
Protocol 1.0: The "Inert Sandwich" Storage Method
Use this for long-term storage (>1 week).
Container: Use amber glass jars (blocks UV light).
Atmosphere: Purge the headspace with dry Nitrogen (
) or Argon before sealing.
Seal: Wrap the cap junction with Parafilm® or electrical tape.
Secondary Containment: Place the jar inside a vacuum desiccator containing an active desiccant (Phosphorus Pentoxide
is preferred for its high avidity; KOH pellets are excellent as they absorb both water and any acid fumes).
Module 2: Handling & Weighing
Q: How do I weigh it accurately if it absorbs water during the process?A: Never weigh hygroscopic salts directly onto an open balance pan. The mass will tick upward before your eyes as it grabs moisture from the lab air.
Protocol 2.0: Weighing by Difference (The Closed-Vial Method)
This method eliminates atmospheric exposure during the critical mass measurement.
Dry First: Ensure your bulk material is dry (see Module 3).
Load: In a glove bag or dry box, transfer an approximate amount of salt into a weighing vial with a tight cap. Close it.
Tare: Place the closed vial on the balance. Record Mass A.
Dispense: Remove the vial, open it quickly over your reaction vessel, pour the salt, and immediately recap.
Re-weigh: Place the closed vial back on the balance. Record Mass B.
Calculate:
.
Data Visualization: Handling Workflow
Figure 1: Decision workflow for moving Aniline Hydrochloride from storage to reaction. Note the diversion for drying vs. recrystallization based on visual inspection.
Module 3: Troubleshooting & Purification
Q: My salt is a light violet/grey. Can I use it?A: For robust reactions (e.g., simple acylations), yes. The impurity level is likely <1%. However, for sensitive catalysis or kinetic studies, you must purify it.
Q: Can I dry it in an oven at 110°C?A:Avoid this. While the melting point is ~198°C, aniline hydrochloride has a significant vapor pressure and can dissociate into aniline (toxic vapor) and HCl gas at high temperatures. Vacuum drying at lower temperatures is safer and more effective.
Protocol 3.0: Vacuum Desiccation (Mild Drying)
Use for: Clumped but white/off-white material.
Place the salt in a wide-mouth crystallizing dish (fill no more than 1 cm deep).
Place in a vacuum desiccator over
or KOH pellets.
Apply vacuum (<10 mbar).
Leave for 24 hours. The salt should become a free-flowing powder.[3]
Protocol 3.1: Recrystallization (Severe Degradation)
Use for: Brown/Purple material.
Parameter
Specification
Reason
Solvent
Ethanol (Absolute)
High solubility at boil; low at cold.
Anti-Solvent
Diethyl Ether
Reduces solubility to force precipitation.
Additive
Activated Carbon
Adsorbs the colored polyaniline impurities.
Step-by-Step:
Dissolve the salt in the minimum amount of boiling Absolute Ethanol .
Optional: If the solution is dark, add 1-2% w/w Activated Carbon and stir for 5 mins. Filter hot through Celite/glass wool.
Allow the filtrate to cool slightly, then add Diethyl Ether dropwise until the solution becomes slightly turbid (cloudy).
Cool slowly to room temperature, then place in an ice bath (
).
Filter the white needles rapidly (using a Buchner funnel) and wash with cold ether.
Immediately transfer to a vacuum desiccator to dry (ether evaporation cools the crystals, attracting atmospheric water condensation—speed is key).
Data Visualization: Troubleshooting Logic
Figure 2: Troubleshooting matrix based on visual inspection of the salt.
Module 4: Safety & Disposal
Health Hazards:
Toxicity: Aniline hydrochloride is toxic by inhalation, ingestion, and skin contact.[4] It causes methemoglobinemia (impairs oxygen transport in blood), leading to cyanosis (blue lips/fingernails).
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Handle only in a fume hood.
Disposal:
Do not wash down the drain.[1] Aniline is toxic to aquatic life.[4][5][6][7]
Dissolve in a combustible solvent and dispose of in the Halogenated Organic Waste stream (due to the Chloride ion and ring chlorination potential during incineration).
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
separation of mono-methylated vs di-methylated fluoroanilines
Technical Support Center: Separation of Mono- vs. Di-Methylated Fluoroanilines Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Separation of Mono- vs. Di-Methylated Fluoroanilines
Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists.
Scope: Troubleshooting and optimization for HPLC (RPLC/HILIC) and GC-MS workflows.
Introduction: The Separation Challenge
Separating mono-methylated from di-methylated fluoroanilines presents a unique chromatographic challenge. While the addition of a methyl group increases hydrophobicity (logP), the presence of the fluorine atom introduces strong dipole moments and potential hydrogen bonding interactions that complicate standard C18 separations. Furthermore, the position of the methyl group (ortho vs. meta/para) significantly alters the basicity (pKa) and steric profile of the molecule.
This guide moves beyond generic "try a different column" advice. We focus on exploiting the specific electronic deficits of the fluoro-group and the basicity of the aniline nitrogen to achieve baseline resolution.
Quick Reference Data: Physicochemical Drivers
Understanding the shift in properties is critical for method design.
Primary Lever: Di-methylated elutes later in RPLC.[1]
Basicity (pKa)
~3.5 - 4.5 (Position dependent)
~4.0 - 5.0 (Slightly more basic)
Secondary Lever: pH control is vital to suppress ionization.[1]
Dipole Moment
High (due to C-F bond)
High
Exploitable via PFP (Pentafluorophenyl) columns.[1]
Steric Bulk
Moderate
High (especially if ortho-substituted)
Affects ligand access in C18; alters boiling point in GC.[1]
Module 1: HPLC Troubleshooting & Optimization
Q: I am seeing co-elution on my standard C18 column. What is the first variable I should change?
A: Shift the pH to > 9.0 (High pH Strategy).
Fluoroanilines are weak bases (pKa ~4-5).[1] At neutral or acidic pH (pH 3-6), a significant portion of the population is protonated (
).[1] Protonated amines are highly polar and elute quickly, often co-eluting near the void volume or tailing due to silanol interactions.
The Fix: Use a high pH mobile phase (Ammonium Bicarbonate or Ammonium Hydroxide, pH 10).
Mechanism: At pH 10, both mono- and di-methylated species are fully deprotonated (neutral).[1] The hydrophobicity difference driven by the extra methyl group becomes the dominant separation force. The di-methylated species will retain significantly longer than the mono-methylated species.[1]
Column Requirement: Ensure your column is high-pH stable (e.g., Hybrid Silica or Polymer-based C18).[1]
Q: High pH didn't work, or I cannot use it. What stationary phase offers better selectivity than C18?
A: Switch to a Pentafluorophenyl (PFP) Column.
Standard C18 columns rely on hydrophobic dispersion forces.[1] PFP columns offer "orthogonal" selectivity through three distinct mechanisms:
- Interactions: Between the phenyl ring of the analyte and the PFP ring.
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase interact strongly with the dipole of your fluoroaniline.
Shape Selectivity: PFP phases are rigid and can discriminate between steric isomers (e.g., ortho-methyl vs. para-methyl) better than flexible C18 chains.[1]
Protocol: PFP Screening Gradient
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (neutral).[1]
Mobile Phase B: Methanol (MeOH often provides better selectivity on PFP than Acetonitrile due to protic solvent interactions).[1]
Gradient: 5% B to 95% B over 15 minutes.
Visual Workflow: HPLC Method Development
Caption: Decision tree for optimizing fluoroaniline separation. Prioritize pH control first, then stationary phase selectivity (PFP).
Module 2: GC-MS Troubleshooting
Q: My fluoroaniline peaks are tailing severely in GC-MS. Is it the column or the inlet?
A: It is likely the inlet liner or active sites in the column.
Anilines are notorious for interacting with silanol groups (Si-OH) in glass liners and column phases.[1]
Troubleshooting Steps:
Liner Selection: Switch to a Base-Deactivated (or "Ultra Inert") liner containing wool.[1] Standard splitless liners often have active sites that irreversibly bind amines.[1]
Column Trimming: Cut 10-20 cm from the front of the column (the guard section) where non-volatile matrix components accumulate and create active adsorption sites.[1]
Column Choice: Use an amine-specific column (e.g., Rtx-5 Amine or similar base-modified phases) which has basic functional groups incorporated into the polymer to passivate silanols.[1]
Q: I still see tailing. Should I derivatize?
A: Yes. Acetylation is the standard solution.
Converting the free amine to an amide eliminates the hydrogen bonding capability that causes tailing and improves thermal stability.
Protocol: Rapid Acetylation for GC-MS
Aliquot: Take 100 µL of sample extract (in ethyl acetate or DCM).
Reagent: Add 50 µL of Acetic Anhydride and 50 µL of Pyridine (catalyst/base).
Reaction: Incubate at 60°C for 20 minutes.
Cleanup: Evaporate to dryness under Nitrogen and reconstitute in pure solvent, OR wash with 1M HCl (to remove pyridine) followed by water, drying the organic layer with MgSO4.
Result: Mono-methylated fluoroaniline becomes N-acetyl-2-fluoro-4-methylaniline. This moves the peak to a higher retention time but significantly sharpens the shape.
Module 3: The "Ortho Effect" & Isomerism
Q: Why does the 2-methyl isomer elute differently than the 4-methyl isomer?
A: Steric Inhibition of Solvation.
In HPLC, if a methyl group is ortho to the amine (e.g., 2-fluoro-6-methylaniline), it physically blocks solvent molecules from interacting with the amine nitrogen.[1]
Consequence: The ortho-isomer is often less retained in Normal Phase/HILIC but more retained in Reversed Phase compared to para-isomers, because the polar amine group is "shielded," making the molecule appear more hydrophobic overall.
Impact on Separation: If you are separating a mixture of isomers (not just mono vs di), you must account for this. A PFP column is superior here because the rigid pore structure discriminates based on this effective molecular shape.
References
PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] [Link]
Agilent Technologies. Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Application Note 5990-xxxx.[1] [Link] (General landing for verified application notes).[1]
Restek Corporation. Optimizing the Analysis of Amines by GC. Technical Guide.[1] [Link]
Phenomenex. Selectivity of PFP Columns for Halogenated Compounds. Technical Note. [Link]
1H NMR spectrum analysis of 2-fluoro-N,4-dimethylaniline hydrochloride
Technical Assessment: Structural Elucidation of 2-Fluoro-N,4-dimethylaniline HCl via 1H NMR Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 2-fluoro-N,4-dimethylaniline hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Structural Elucidation of 2-Fluoro-N,4-dimethylaniline HCl via 1H NMR
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 2-fluoro-N,4-dimethylaniline hydrochloride . It is designed for medicinal chemists and analytical scientists validating the synthesis of fluorinated aniline derivatives.
The core challenge in characterizing this molecule lies in three areas:
Salt Formation Verification: Distinguishing the hydrochloride salt from the free base precursor.
Fluorine Coupling: Deciphering complex aromatic splitting patterns caused by
spin-spin coupling ().
Regioisomer Purity: Ensuring the product is not the 4-fluoro-2-methyl isomer (a common synthetic byproduct).
Comparative Analysis: Salt vs. Free Base
The most critical "performance" metric in this context is the ability of the analytical method to confirm the protonation state of the amine. We compare the HCl Salt (Target) in DMSO-d6 against the Free Base (Alternative/Precursor) in CDCl3.
Performance Matrix: Solvent & Form Selection
Feature
Target: HCl Salt (in DMSO-d6)
Alternative: Free Base (in CDCl3)
Analytical Verdict
N-Methyl Signal
2.90 – 3.10 ppm (Broadened/Split)
2.75 – 2.85 ppm (Sharp Singlet)
Salt formation causes a distinct downfield shift ( ppm) due to the inductive effect of the cationic nitrogen.
Ammonium ()
Visible ( 8.5 – 10.0 ppm)
Not Visible / Broad Singlet ( 3.5 ppm)
DMSO-d6 slows proton exchange, allowing quantification of the protons (integral = 2H). CDCl3 allows rapid exchange, often obscuring the NH signal.
Aromatic Region
Deshielded (Downfield Shift)
Shielded (Upfield)
Protonation of the amine removes the lone pair's donation into the ring, shifting aromatic protons downfield.
Solubility
High
Low / Aggregates
The HCl salt is often insoluble in CDCl3, leading to poor signal-to-noise ratios or broadened lines due to aggregation.
The methyl group at position 4. Shows minimal coupling to Fluorine ( is usually negligible).
2.95 – 3.10
Broad Singlet or Triplet
3H
N-CH3
The N-Methyl group. In the salt form (), this signal shifts downfield. It may appear as a triplet ( Hz) due to coupling with the two ammonium protons if exchange is sufficiently slow.
B. Aromatic Region (Mid Field)
Note: The presence of Fluorine at Position 2 creates complex splitting patterns (Multiplets).
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Coupling Analysis ( values)
7.00 – 7.15
Multiplet (dd)
1H
H-5
Protons meta to F and ortho to the ammonium group.
7.15 – 7.30
Multiplet (dd)
1H
H-6
Protons para to F.
7.30 – 7.50
Multiplet (dd)
1H
H-3
Diagnostic Peak. This proton is ortho to the Fluorine. It exhibits a large coupling constant ( Hz), making it appear as a wide doublet or doublet-of-doublets.
C. Exchangeable Region (Low Field)
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Mechanistic Note
9.00 – 10.50
Broad Singlet
2H
The ammonium protons. The integration of this peak (2H) relative to the N-Me (3H) is the primary confirmation of salt stoichiometry.
Mechanistic Insight: The Fluorine Effect
Why do the aromatic peaks look "messy"?
In non-fluorinated anilines, aromatic protons appear as clean doublets or triplets based on neighbor protons (
Hz). In 2-fluoro-N,4-dimethylaniline , the nucleus (Spin 1/2, 100% abundance) acts like another proton but with different coupling constants:
H-3 (Ortho to F): Splits by H-5 (meta, weak) and F-2 (ortho, strong).
Result: Large doublet (
Hz).
H-5 (Meta to F): Splits by H-6 (ortho, strong) and F-2 (meta, medium).
Result: Doublet of doublets (
Hz, Hz).
H-6 (Para to F): Splits by H-5 (ortho, strong) and F-2 (para, weak).
Result: Doublet (
Hz) with slight broadening from F.
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the spectrum you generate is reliable and free from common artifacts (like water suppression issues or incomplete solubility).
Step 1: Sample Preparation (The "Solubility Check")
Weigh 10-15 mg of the hydrochloride salt.
Add 0.6 mL of DMSO-d6 .
Checkpoint: The salt should dissolve completely with minimal sonication. If it requires heat, the salt may be impure or polymeric.
Why DMSO? DMSO prevents the formation of ion-pair aggregates that broaden peaks, a common issue with amine salts in non-polar solvents.
Step 2: Acquisition Parameters
Pulse Angle:
(Standard) or (for quantitative integration).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: The
protons have long T1 relaxation times. A short D1 will suppress their integration, leading to a false calculation of the salt stoichiometry (e.g., appearing as 1.5H instead of 2H).
Scans (NS): 16 or 32 scans are sufficient for 10 mg.
Step 3: Processing & Validation
Phasing: Manually phase the broad
peak. Auto-phasing often fails on broad exchangeable signals.
Integration Logic (Self-Validation):
Set the Ar-CH3 (approx 2.2 ppm) to 3.00 .
Check the N-CH3 .[1] It must integrate to 3.00 ± 0.1 .
Check the Aromatic Region . Total integral should be 3.00 .
Check the
. If it integrates < 1.8, your D1 was too short or the sample is wet (fast exchange).
Visualization: Analysis Workflow
The following diagram illustrates the decision logic for analyzing this specific compound, distinguishing between the Free Base and the Salt.
Caption: Logical workflow for distinguishing 2-fluoro-N,4-dimethylaniline hydrochloride from its free base using 1H NMR markers.
References
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.[2][3] (Standard reference for J-coupling constants).
Reich, H. J. (2024). "1H-19F Coupling Constants." University of Wisconsin-Madison Chemistry. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24860458, 2-Fluoro-4-methylaniline (Precursor Data). Link
mass spectrometry fragmentation pattern of fluorinated N-methylanilines
Executive Summary This technical guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated N-methylanilines. Designed for researchers in drug metabolism and pharmacokinetic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated N-methylanilines. Designed for researchers in drug metabolism and pharmacokinetics (DMPK) and forensic toxicology, this document focuses on distinguishing regioisomers (ortho-, meta-, para-) through specific fragmentation pathways.
While electron ionization (EI) often yields similar spectra for aromatic isomers, the introduction of a fluorine atom—particularly in the ortho position—induces distinct "ortho effects" involving hydrogen fluoride (HF) elimination. This guide details these mechanisms, supported by experimental protocols and comparative data tables.
Chemical Identity & Physicochemical Context
Fluorinated N-methylanilines are critical intermediates in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals. The position of the fluorine atom significantly influences the molecule's electronic environment and, consequently, its gas-phase fragmentation stability.
Property
2-Fluoro-N-methylaniline
3-Fluoro-N-methylaniline
4-Fluoro-N-methylaniline
Structure
Ortho-substituted
Meta-substituted
Para-substituted
Molecular Formula
C₇H₈FN
C₇H₈FN
C₇H₈FN
Molecular Weight
125.14 g/mol
125.14 g/mol
125.14 g/mol
Key Electronic Effect
Inductive (-I) + H-bond acceptor
Inductive (-I) only
Inductive (-I) + Resonance (+R)
Major MS Feature
HF Elimination (Ortho Effect)
Standard amine fragmentation
Stable Molecular Ion / H-loss
Instrumentation & Methodology
To reproduce the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure sufficient internal energy deposition to observe diagnostic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Inlet: Split/Splitless at 250°C.
Carrier Gas: Helium (1.0 mL/min, constant flow).
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
Ionization: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 40–200.
Liquid Chromatography-MS (LC-MS/MS) Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Collision Energy (CE): Stepped 15–35 eV (essential to induce ring cleavage).
Comparative Fragmentation Analysis
The General Pathway (N-Methylaniline Core)
All isomers share a common baseline fragmentation driven by the nitrogen lone pair:
Molecular Ion (
, m/z 125): Typically intense due to aromatic stabilization.
-Cleavage (, m/z 124): Loss of a hydrogen atom from the N-methyl group or the ortho-ring position to form a resonance-stabilized iminium ion.
Loss of Methyl (
, m/z 110): Cleavage of the N-C bond, though this is often less favorable than H-loss in underivatized anilines.
The "Ortho Effect": Distinguishing the 2-Fluoro Isomer
The most diagnostic feature in this series is the elimination of Hydrogen Fluoride (HF) , observed specifically in 2-fluoro-N-methylaniline .
Mechanism: The close proximity of the N-methyl hydrogens (or the N-H proton) to the ortho-fluorine atom facilitates a 4-membered or 5-membered transition state. This allows for the direct extrusion of neutral HF (20 Da).
Resulting Ion: A peak at m/z 105 (
).
Contrast: The meta (3-F) and para (4-F) isomers cannot form the required transition state for direct HF elimination. They must undergo ring scrambling (high energy) to lose HF, making the m/z 105 peak significantly weaker or absent in their spectra.
Para-Fluoro Stability (4-Fluoro Isomer)
The 4-fluoro isomer benefits from the resonance overlap of the fluorine lone pairs with the aromatic system.
Dominant Pathway: Formation of the stable
ion (m/z 124).
Secondary Pathway: Loss of HCN from the ring (typical of anilines) leading to m/z 97 (
).
Key Distinction: The C-F bond is strong and located far from the nitrogen; direct loss of F radical (m/z 106) is rare in EI but may occur in high-energy CID (Collision Induced Dissociation).
This diagram highlights the stability of the para-isomer and the lack of direct HF loss.
Caption: The 4-fluoro isomer fragmentation is dominated by H-loss and subsequent ring degradation, lacking the direct HF elimination pathway.
Summary Data Tables
Diagnostic Ion Comparison (Relative Abundance Trends)
The following table summarizes the expected relative intensities of key ions in Electron Ionization (70 eV).
Ion (m/z)
Fragment Identity
2-Fluoro (Ortho)
3-Fluoro (Meta)
4-Fluoro (Para)
125
Molecular Ion ()
High
High
High
124
High
Base Peak (100%)
Base Peak (100%)
110
Low
Medium
Medium
105
High / Diagnostic
Very Low
Very Low
97
Medium
High
High
92
Azatropylium (rearranged)
Low
Low
Low
Key Differentiators
To confirm Ortho: Look for the presence of m/z 105.
To confirm Para: Look for a dominant m/z 124 and m/z 97, with absence of m/z 105.
References
NIST Mass Spectrometry Data Center. 2-Fluoro-5-methylaniline Mass Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]
Tajima, S., et al. (1996). The loss of HF from the molecular ions of fluoroanilines.[2][3][4] Rapid Communications in Mass Spectrometry.[5] (Cited context: Mechanism of HF loss via ring-walk).
PubChem. 2-Fluoro-N-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]
Jariwala, F. B., et al. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry. Available at: [Link]
A Comparative Guide to the Reactivity of 2-Fluoro- vs. 3-Fluoro-N-methylanilines
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for rational molecular design. This guide provides an in-depth compari...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for rational molecular design. This guide provides an in-depth comparison of the chemical reactivity of 2-fluoro-N-methylaniline and 3-fluoro-N-methylaniline, two isomers whose properties are distinctively shaped by the seemingly subtle placement of a fluorine atom. We will explore the theoretical underpinnings of their reactivity and provide a practical experimental framework for validation.
Theoretical Framework: The Decisive Role of the Fluorine Substituent
The reactivity of these anilines is primarily governed by the electronic and steric environment of the nitrogen atom's lone pair and the aromatic ring. The fluorine atom, a halogen, exerts two opposing electronic influences: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+R).[1] The interplay of these effects, dictated by the substituent's position, is the key to understanding the reactivity differences.
Inductive Effect (-I): Due to its high electronegativity, fluorine pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma bonds of the molecule, decreasing the overall electron density of the aromatic ring and the nitrogen atom.
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions relative to the fluorine.[2]
Case Study: 3-Fluoro-N-methylaniline
In the meta position, the fluorine atom's resonance effect does not extend to the amine-bearing carbon.[3] Consequently, its potent electron-withdrawing inductive effect (-I) dominates . This significantly reduces the electron density on the nitrogen atom, making it less basic and less nucleophilic compared to unsubstituted N-methylaniline. The aromatic ring is also deactivated towards electrophilic attack.
Case Study: 2-Fluoro-N-methylaniline
For the ortho isomer, the situation is more complex due to the proximity of the fluorine atom to the N-methylamino group.
The inductive effect (-I) is stronger from the ortho position than the meta position, leading to a more significant decrease in the nitrogen's basicity.
The resonance effect (+R) is operational but is often outweighed by the powerful inductive effect.
A crucial additional factor is the "ortho effect," where steric hindrance and potential intramolecular interactions come into play.[3][4] The bulky fluorine atom can sterically impede the approach of reagents to the nitrogen atom. Furthermore, it can influence the planarity of the N-methylamino group, affecting its resonance with the ring. For ortho-substituted anilines, this combination of steric and electronic factors typically results in a weaker base compared to its meta and para isomers.[3][5]
The following diagram illustrates the key electronic effects at play in both isomers.
Caption: Electronic and steric effects in 2-fluoro and 3-fluoro-N-methylaniline.
Comparative Reactivity Analysis
Based on the theoretical principles, we can predict the relative reactivity in two key reaction classes: reactions at the nitrogen center and electrophilic aromatic substitution.
A. Nucleophilicity of the Nitrogen Atom (e.g., Acylation, Alkylation)
The reactivity of the nitrogen lone pair as a nucleophile is directly related to its basicity. A more basic aniline will be a more potent nucleophile.
Prediction:3-Fluoro-N-methylaniline is expected to be more nucleophilic than 2-fluoro-N-methylaniline.
Justification: The combined stronger inductive effect and the steric hindrance of the ortho effect in the 2-fluoro isomer decrease the availability and accessibility of the nitrogen's lone pair more significantly than the purely inductive effect from the meta position in the 3-fluoro isomer.[3][4]
Compound
Key Electronic/Steric Effects
Predicted N-Nucleophilicity
2-Fluoro-N-methylaniline
Strong -I effect, Steric hindrance (Ortho effect)
Lower
3-Fluoro-N-methylaniline
Dominant -I effect (no resonance at N)
Higher
B. Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the N-methylamino group is a powerful activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The outcome of the reaction depends on the interplay between these directing effects and the overall activation/deactivation of the ring.
Prediction: Both isomers will undergo EAS, but likely at different rates and with different regioselectivity. The 3-fluoro isomer is expected to react faster.
Justification: The overall ring deactivation is more pronounced in the 2-fluoro isomer due to the stronger inductive pull of the ortho-fluorine. For the 3-fluoro isomer, the powerful ortho, para-directing effect of the NHMe group will direct incoming electrophiles to positions 2, 4, and 6. Position 2 is sterically hindered by two adjacent groups. Therefore, substitution is most likely at positions 4 (para to NHMe) and 6 (ortho to NHMe). For the 2-fluoro isomer, the NHMe group directs to positions 4 and 6. Position 6 is sterically hindered. Thus, position 4 (para to NHMe) is the most likely site of substitution.
Experimental Validation: A Competitive Acylation Protocol
To empirically determine the relative nucleophilicity of the two isomers, a competitive acylation reaction can be performed. This self-validating experiment reacts an equimolar mixture of the two anilines with a limited amount of an acylating agent. The ratio of the resulting amide products directly reflects the relative reactivity of the starting anilines.
Experimental Workflow
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-N-methylaniline (1.0 mmol) and 3-fluoro-N-methylaniline (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of acetic anhydride (0.8 mmol, 0.8 equivalents) in anhydrous DCM (2 mL) dropwise over 10 minutes with vigorous stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL) to quench any remaining acetic anhydride.
Workup: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Analysis: Filter off the drying agent and concentrate the solvent in vacuo. Analyze the crude product mixture directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative peak areas of the two amide products, or by ¹H NMR spectroscopy, integrating unique signals for each product. The ratio of N-(2-fluorophenyl)-N-methylacetamide to N-(3-fluorophenyl)-N-methylacetamide will indicate the relative nucleophilicity.
Conclusion and Practical Implications
The position of a fluorine substituent on the N-methylaniline ring profoundly impacts its reactivity.
3-Fluoro-N-methylaniline is the more reactive nucleophile due to the less severe electron-withdrawing influence and lack of steric hindrance at the nitrogen center compared to its ortho counterpart.
2-Fluoro-N-methylaniline is a significantly weaker nucleophile due to the combined influence of a strong inductive effect and the steric ortho effect.
These differences are critical in synthetic planning. For reactions involving nucleophilic attack by the nitrogen, such as amide bond formation or N-alkylation, selecting the 3-fluoro isomer will generally lead to faster reaction rates and higher yields. Conversely, if the goal is to favor electrophilic substitution on the ring while minimizing reactions at the nitrogen, the less nucleophilic 2-fluoro isomer might be advantageous under certain conditions. This guide provides the foundational understanding and an experimental template for researchers to leverage these subtle, yet powerful, isomeric differences in their synthetic endeavors.
References
Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Diagram].
Wikipedia. (n.d.).
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.
Wikipedia. (n.d.). Ortho effect.
BYJU'S. (n.d.). Ortho Effect.
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?.
Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE.
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
ResearchGate. (n.d.).
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
Benchchem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
chemconnections. (n.d.).
(n.d.). The Versatility of 3-Fluoro-2-methylaniline in Modern Chemical Synthesis.
PubChem. (n.d.). 3-Fluoroaniline.
ChemicalBook. (2026, January 13). 2-Fluoroaniline | 348-54-9.
ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
Comprehensive Guide to FTIR Characterization of Amine Hydrochloride Salts
Executive Summary: The Diagnostic Power of the Ammonium Band In pharmaceutical development, converting a free amine drug into its hydrochloride (HCl) salt is a standard strategy to enhance solubility and bioavailability....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diagnostic Power of the Ammonium Band
In pharmaceutical development, converting a free amine drug into its hydrochloride (HCl) salt is a standard strategy to enhance solubility and bioavailability. However, verifying complete salt formation is critical. Fourier Transform Infrared (FTIR) spectroscopy offers a definitive, non-destructive method to distinguish the ionic amine salt from its neutral free base precursor.
This guide moves beyond simple peak listing. It provides a comparative analysis of the vibrational shifts induced by protonation, offering a self-validating workflow to confirm salt synthesis and purity.
Mechanistic Insight: Why the Spectrum Changes
To interpret the spectra accurately, one must understand the underlying physical chemistry.
The Dipole Shift: Protonation of the nitrogen lone pair converts a neutral amine (
) into a cationic ammonium species (). This introduces a full ionic charge, significantly increasing the dipole moment of the N-H bonds.
Peak Broadening (The "Ammonium Envelope"): Unlike the sharp hydrogen bonding in free amines, the N-H bonds in the crystal lattice of a chloride salt engage in strong, multidirectional hydrogen bonding with the chloride anion (
). This distribution of bond energies results in a massive, broad absorption band often spanning 500–800 cm⁻¹.
Symmetry Breaking: The change in symmetry (e.g., from
in secondary amines to in their salts) alters the selection rules, making previously weak overtone bands intense and diagnostic.
Visualization: Protonation Pathway
Figure 1: The conversion of a free amine to its hydrochloride salt fundamentally alters the vibrational modes of the nitrogen center.
Comparative Analysis: HCl Salt vs. Free Base
The most common analytical challenge is determining if the salt formation reaction reached completion. The table below contrasts the "Product" (HCl Salt) against the "Alternative" (Free Base).
Table 1: Diagnostic Comparison of Free Amines vs. HCl Salts
Feature
Free Amine (Base)
Amine Hydrochloride Salt
Diagnostic Shift (The "Tell")
N-H Stretch
Sharp , distinct bands 3300–3500 cm⁻¹
Broad, intense envelope 2400–3200 cm⁻¹
The "Ammonium Envelope" swallows the C-H stretch region (2800-3000).
Primary salts show two bending bands; Secondary show one .
Combination Bands
Generally absent or very weak
Distinct weak bands 2000–2500 cm⁻¹
"Amine Salt Bands" appear on the lower-frequency slope of the main stretch.
Anion Peaks
N/A
None in Mid-IR
Cl⁻ is too heavy; stretch is <400 cm⁻¹ (Far IR).
Critical Insight: If you see sharp peaks above 3300 cm⁻¹ in your salt sample, you likely have unreacted free base or water contamination.
Detailed Peak Assignments by Amine Class
Not all HCl salts look the same.[1] The substitution pattern (Primary
, Secondary , Tertiary ) dictates the specific spectral fingerprint.
Table 2: Differentiating Amine Salt Classes
Amine Class
Structure
Ammonium Stretch ()
Deformation (Bend)
Primary
2800–3200 cm⁻¹ (Strong, broad overlap with C-H)
Two Bands: Asymmetric: 1560–1625 cm⁻¹ Symmetric: 1500–1550 cm⁻¹
Secondary
2700–3000 cm⁻¹ (Often broader than primary)
One Band: ~1560–1620 cm⁻¹
Tertiary
2300–2700 cm⁻¹ (Shifted significantly lower)
None (No N-H bending mode in the 1600 region)
Expert Note: Tertiary amine salts are the easiest to identify because their ammonium stretch shifts so low (often below 2700 cm⁻¹) that it separates clearly from the C-H stretching region, "sticking out like a sore thumb" [1].
Experimental Protocol: Self-Validating Workflow
Amine salts are frequently hygroscopic (water-absorbing). Water has a broad O-H stretch at 3400 cm⁻¹ that can be mistaken for free amine. Follow this protocol to ensure data integrity.
Step-by-Step Methodology
Sample Preparation (ATR Method Preferred):
Use a Diamond or ZnSe ATR crystal.
Why: KBr pellets can absorb moisture during pressing, creating false O-H peaks. ATR minimizes atmospheric exposure.
Pre-drying: If the salt is old, dry it in a vacuum oven at 40°C for 1 hour to remove surface moisture.
Background Collection:
Collect an air background immediately before the sample.
A Comprehensive Guide to the Safe Disposal of 2-fluoro-N,4-dimethylaniline hydrochloride
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-fluoro-N,4-dimethylaniline hydrochloride, a compound that, like many aniline derivatives, requires careful management due to its potential hazards. This document is designed to provide clear, actionable information that goes beyond mere compliance, fostering a deeper understanding of the principles behind safe chemical waste management.
Understanding the Hazard Profile
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with 2-fluoro-N,4-dimethylaniline hydrochloride. While specific toxicological data for this compound may not be extensively published, the hazards can be inferred from data on similar halogenated aniline derivatives. Aniline and its derivatives are known to be toxic and are classified by the U.S. Environmental Protection Agency (EPA) as probable human carcinogens.[1] Exposure can occur through inhalation, ingestion, or skin contact, with potential effects on the blood, such as methemoglobinemia, which impairs oxygen transport in the body.[2][3]
Safety Data Sheets (SDS) for analogous compounds indicate that they are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation and skin irritation.[4][5] Furthermore, many aniline derivatives are toxic to aquatic life with long-lasting effects, making environmental containment a critical aspect of their disposal.[6]
Hazard Classification
Description
Source
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, in contact with skin, or inhaled.
The proper disposal of 2-fluoro-N,4-dimethylaniline hydrochloride is a multi-step process that begins with waste identification and segregation and ends with collection by a licensed waste disposal company. Adherence to institutional and local regulations is mandatory at every stage.
Proper segregation of chemical waste is the foundation of safe disposal.[7] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[8]
Labeling: Immediately upon deciding to discard 2-fluoro-N,4-dimethylaniline hydrochloride, it must be labeled as hazardous waste. The label should clearly state "Hazardous Waste," the full chemical name ("2-fluoro-N,4-dimethylaniline hydrochloride"), the primary hazards (e.g., Toxic, Environmental Hazard), and the date of accumulation.[7][9]
Segregation: This waste stream should be kept separate from other chemical wastes. Specifically, do not mix it with non-halogenated organic solvents, as the disposal methods for halogenated and non-halogenated wastes are often different and mixing them can increase disposal costs.[8][10] It should also be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]
The collection and storage of chemical waste must be done in a manner that prevents release into the environment and ensures the safety of laboratory personnel.
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[7][9] Glass bottles are often a suitable choice. The container must be kept securely closed except when adding waste.[13]
Storage Area: Store the waste container in a designated satellite accumulation area (SAA), which is at or near the point of generation.[10] This area should be well-ventilated, secure, and away from general laboratory traffic.[6][7] Secondary containment should be used to capture any potential leaks or spills.[14]
Accidental spills must be managed promptly and safely.
Spill Response: In the event of a spill, evacuate the area and eliminate all ignition sources.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][13] For larger spills, a self-contained breathing apparatus may be necessary.[6]
Containment and Cleanup: Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6] Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbent material and the spilled substance into a suitable container for disposal.[15]
Decontamination: Decontaminate the spill area with soap and water.[7] All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[7]
The ultimate disposal of 2-fluoro-N,4-dimethylaniline hydrochloride must be handled by professionals.
Professional Disposal: The disposal of this chemical waste must be entrusted to a licensed and approved waste disposal company.[5][13] Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have specific training and protocols in place, and it is permitted by your institution's Environmental Health and Safety (EHS) office.
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-fluoro-N,4-dimethylaniline hydrochloride.
Caption: Decision workflow for the safe disposal of 2-fluoro-N,4-dimethylaniline hydrochloride.
By adhering to these procedures, researchers and scientists can ensure the safe and responsible disposal of 2-fluoro-N,4-dimethylaniline hydrochloride, thereby protecting themselves, their colleagues, and the environment.
References
DC Fine Chemicals. (2024, November 4). Safety Data Sheet. [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
Yale University Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. [Link]
U.S. Environmental Protection Agency. (n.d.). Aniline. [Link]
Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
U.S. Environmental Protection Agency. (2025, September 24). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). [Link]
Personal protective equipment for handling 2-fluoro-N,4-dimethylaniline hydrochloride
Executive Summary: The "Why" Before the "How" Handling 2-fluoro-N,4-dimethylaniline hydrochloride requires a shift in mindset from standard organic chemistry to containment-focused protocols . While the hydrochloride sal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Why" Before the "How"
Handling 2-fluoro-N,4-dimethylaniline hydrochloride requires a shift in mindset from standard organic chemistry to containment-focused protocols .
While the hydrochloride salt form reduces vapor pressure compared to its free base (aniline) counterpart, it introduces a critical dust hazard . The primary physiological risk is Methemoglobinemia —a condition where the aniline moiety oxidizes hemoglobin, preventing oxygen transport in the blood. This compound is readily absorbed through the skin and lungs.
Core Safety Maxim: Treat the solid dust as if it were a liquid vapor. Containment is primary; PPE is the final barrier.
Hazard Mechanism & Risk Assessment
To select the correct PPE, you must understand the enemy.
Hazard Class
Mechanism of Action
Operational Implication
Acute Toxicity (Dermal)
Lipophilic Absorption: The aromatic ring allows rapid transit across the stratum corneum. Once in the blood, it metabolizes to reactive intermediates.
Standard nitrile gloves are insufficient for prolonged contact. Double-gloving or laminate barriers are required.
Specific Target Organ Toxicity
Methemoglobinemia: Oxidizes Fe²⁺ in hemoglobin to Fe³⁺. Causes cyanosis (blue lips/skin) and hypoxia.
Pulse Oximetry: Labs handling large quantities should have a pulse oximeter in the first aid kit.
Physical State (HCl Salt)
Hygroscopic Dust: The salt may hydrolyze upon contact with moisture (sweat/mucous membranes) to release HCl, causing irritation.
Respiratory Protection: N95 is the minimum; P100 or PAPR is recommended for weighing >1g.
Technical PPE Specifications (The Matrix)
Do not rely on generic "wear gloves" advice. Use this matrix based on the state of matter .
Risk: Airborne dust generation and surface contamination.
Component
Specification
Scientific Rationale
Primary Glove
Nitrile (5 mil minimum)
Provides tactile sensitivity for weighing.
Secondary Glove
Nitrile (Long Cuff)
Double-gloving creates a sacrificial layer. If the outer glove is contaminated by dust, it can be stripped without exposing skin.
Respiratory
N95 or P100 Respirator
Essential if weighing outside a glovebox. The HCl salt particle size can be <5µm, penetrating deep lung tissue.
Body
Tyvek® Lab Coat (Closed Front)
Cotton coats absorb dust and hold it against the skin. Tyvek repels particulates.
Scenario B: Handling Solutions (Organic Solvents)
Risk: Rapid permeation. Aniline derivatives can permeate nitrile in <15 minutes when dissolved in solvents like Methanol or DCM.
Component
Specification
Scientific Rationale
Glove System
Silver Shield® (Laminate) under Nitrile
CRITICAL: Standard nitrile degrades quickly against aromatic amines in solution. Laminate gloves offer >480 min breakthrough time. The outer nitrile glove provides grip (laminates are slippery).
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for liquids. Aniline absorption through the eye is extremely rapid.
Engineering
Fume Hood (Face Velocity >100 fpm)
PPE is secondary. All solution work must occur under LEV (Local Exhaust Ventilation).
Visualization: Safety Logic Workflow
The following diagram outlines the decision-making process for safe handling.
Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution), emphasizing the critical switch to Laminate gloves for solutions.
Operational Protocol: Step-by-Step
Phase 1: Pre-Work Setup
Static Check: Use an ionizing fan or static gun if the powder is fluffy. Static charge can cause the powder to "jump" onto your cuffs.
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
The "Tape Gap" Method: If using a Tyvek suit/sleeves, tape the junction between the sleeve and the inner glove. The outer glove goes over the tape.
Phase 2: Handling & Transfer
Weighing: Never weigh directly on the balance pan. Use a closed vessel (scintillation vial).
Spill Response (Solid): Do not sweep. Sweeping creates dust. Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.
Spill Response (Liquid): Cover with absorbent pads. Do not use acetone for cleaning skin if exposed; acetone increases skin permeability. Use soap and copious water.[1][2][3][4][5]
Phase 3: Doffing (The Danger Zone)
Most exposures occur when taking off contaminated PPE.
Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out).
Wash Inner Gloves: Rinse inner gloves with soap/water before removing them.
Face Protection: Remove goggles/mask last to prevent touching your face with contaminated hands.
Waste Disposal & Environmental Compliance
2-fluoro-N,4-dimethylaniline hydrochloride is toxic to aquatic life and must not enter water systems.
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Aniline Derivative."
Liquid Waste: Segregate into "Halogenated Organic Solvents."
Destruction Method: The only acceptable disposal method is High-Temperature Incineration equipped with a scrubber to neutralize the HCl and HF (hydrofluoric acid) byproducts generated during combustion.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent. CDC/NIOSH Pocket Guide to Chemical Hazards. [Link]
New Jersey Department of Health. (2019). Hazardous Substance Fact Sheet: Aniline Hydrochloride. [Link]
PubChem. (2025). Compound Summary: 2-Fluoro-4-methylaniline (Analogous Structure). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. [Link]